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Cyanine5 azide chloride

Cat. No.: B12394742
M. Wt: 601.2 g/mol
InChI Key: QENDFXAAWUTRRV-UHFFFAOYSA-N
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Description

Significance of Cyanine (B1664457) Dyes in Modern Fluorescent Labeling

Cyanine dyes are a class of synthetic fluorescent dyes that have become indispensable in biotechnology and molecular biology for fluorescently labeling a wide range of biomolecules, including nucleic acids and proteins. creative-diagnostics.comaxispharm.com Their popularity stems from their high molar extinction coefficients, good fluorescence quantum yields, and the ability to tune their absorption and emission wavelengths by modifying their chemical structure. creative-diagnostics.comgoogle.com

Role of Far-Red and Near-Infrared Fluorophores in Biological Systems Research

Fluorophores that absorb and emit light in the far-red (600-700 nm) and near-infrared (NIR, 700-900 nm) regions of the electromagnetic spectrum are particularly valuable for imaging in living systems. rsc.orgresearchgate.net This spectral window, often referred to as the "biological window," is advantageous because it minimizes several challenges associated with imaging in complex biological environments. rsc.orgnih.gov Key benefits include:

Reduced Autofluorescence: Biological tissues and cells contain endogenous molecules, such as flavins and NADH, that fluoresce when excited with ultraviolet or visible light, creating background noise that can obscure the signal from the fluorescent probe. rsc.orgrsc.org Far-red and NIR light largely avoids exciting these molecules, leading to a higher signal-to-background ratio. researchgate.netthermofisher.com

Deeper Tissue Penetration: Light at longer wavelengths is less scattered and absorbed by biological tissues, allowing for deeper imaging into samples. rsc.orgresearchgate.net

Minimized Phototoxicity: The lower energy of far-red and NIR light reduces the risk of photodamage to living cells and tissues during prolonged imaging experiments. rsc.orgresearchgate.net

The development of fluorophores in the NIR-II window (1,000-1,700 nm) further enhances these advantages, offering even deeper tissue penetration and reduced autofluorescence for highly specific molecular imaging. pnas.org

Advantages of the Cyanine5 Chromophore for Research Probe Development

The Cyanine5 (Cy5) chromophore is a well-established and widely used fluorescent dye with properties that make it an excellent choice for developing research probes. creative-diagnostics.comwikipedia.org Its key advantages include:

Far-Red Emission: Cy5 has an excitation maximum around 650 nm and an emission maximum around 670 nm, placing it squarely in the far-red region of the spectrum. creative-diagnostics.comwikipedia.org This allows it to capitalize on the benefits of reduced autofluorescence and deeper tissue penetration. thermofisher.com

High Extinction Coefficient: Cy5 possesses a very high molar extinction coefficient, meaning it absorbs light very efficiently. wikipedia.org This high absorptivity contributes to its bright fluorescence, enabling the detection of even low concentrations of labeled molecules. wikipedia.org

Photostability: Cyanine dyes, including Cy5, are known for their relatively high photostability compared to other classes of dyes like fluorescein (B123965) and rhodamines, allowing for longer imaging times without significant signal loss. creative-diagnostics.comevidentscientific.com

Environmental Sensitivity: The fluorescence of Cy5 can be sensitive to its local environment, which can be exploited in certain experimental designs to probe changes in protein conformation or enzyme kinetics. wikipedia.org

Versatility: The cyanine dye structure is synthetically versatile, allowing for the straightforward incorporation of various reactive groups to facilitate conjugation to different biomolecules. google.com

Rationale for Azide (B81097) Functionality in Bioorthogonal Chemical Methodologies

The introduction of an azide (-N3) group onto the Cyanine5 scaffold provides a powerful handle for selective chemical modification through bioorthogonal chemistry. Organic azides are largely absent from and non-reactive with native biological systems, making them ideal for targeted labeling. ru.nlnih.gov

Principles of Bioorthogonal Click Chemistry in Research Contexts

Bioorthogonal chemistry refers to a set of chemical reactions that can occur inside living systems without interfering with native biochemical processes. numberanalytics.comacs.org A key subset of these reactions is "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. acs.orgpcbiochemres.com The principles of bioorthogonal click chemistry include:

Selectivity: The reacting partners must be highly selective for each other and not react with the vast array of other functional groups present in a biological milieu. numberanalytics.com

Biocompatibility: The reagents and the resulting linkage must be non-toxic and not perturb the biological system being studied. pcbiochemres.com

Efficiency: The reaction should proceed with fast kinetics under mild, physiological conditions (aqueous environment, neutral pH, and ambient temperature). jocpr.com

The most prominent examples of bioorthogonal click chemistry are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). jocpr.comacs.org Both reactions involve the coupling of an azide with an alkyne to form a stable triazole linkage. numberanalytics.com While CuAAC is highly efficient, the copper catalyst can be toxic to cells, leading to the development of the copper-free SPAAC, which utilizes a strained cyclooctyne (B158145) to react with the azide. acs.orgacs.org

Integration of Azide Moiety for Selective Bioconjugation Strategies

The azide group is an ideal functional group for bioorthogonal chemistry due to its small size, stability, and lack of reactivity towards biological molecules. ru.nlacs.org By incorporating an azide into the Cyanine5 dye, researchers create a fluorescent probe that can be specifically and covalently attached to a biomolecule of interest that has been metabolically or genetically engineered to contain a complementary alkyne group. rsc.orgacs.org This strategy allows for:

Site-Specific Labeling: Precise control over the location of the fluorescent label on a protein, nucleic acid, or glycan. jocpr.comacs.org

Two-Step Labeling: A biomolecule can be first modified with a small, non-perturbing alkyne handle. In a second step, the azide-functionalized dye is introduced to "click" onto the alkyne, minimizing any potential interference from a bulky dye during the initial biological processes. acs.org

Modular Design: The same azide-functionalized dye can be used to label a wide variety of alkyne-modified biomolecules, providing a modular and versatile approach to fluorescent labeling. acs.org

Historical Context of Cyanine5 Azide (Chloride) Development as a Research Tool

The development of Cyanine5 azide (chloride) is a direct result of the convergence of two major advancements in chemical biology: the creation of robust, long-wavelength fluorescent dyes and the invention of bioorthogonal click chemistry.

The synthesis and application of cyanine dyes for biological labeling began to gain significant traction as researchers sought alternatives to traditional fluorophores with improved photophysical properties. google.comnih.gov The work of scientists like Alan Waggoner was instrumental in developing cyanine dyes with improved water solubility and functional groups for bioconjugation, making them suitable for in vivo imaging. nih.gov

In parallel, the early 2000s saw the birth of click chemistry and its bioorthogonal variants. pcbiochemres.comnobelprize.org The development of Staudinger ligation and, subsequently, the highly efficient CuAAC and SPAAC reactions provided the chemical tools necessary for selective labeling in living systems. acs.orgnobelprize.org The azide functional group quickly became a cornerstone of these methods due to its unique properties. ru.nl

The logical next step was to combine these two powerful technologies. Researchers began to synthesize cyanine dyes, including Cy5, bearing azide functionalities. acs.orgglenresearch.com This created a new class of fluorescent probes that offered the superior imaging properties of Cy5 and the precise targeting capabilities of click chemistry. Early applications demonstrated the ability to label proteins, nucleic acids, and other biomolecules in complex mixtures and living cells with high specificity and efficiency. royalsocietypublishing.orgchemrxiv.org The chloride salt form of Cyanine5 azide is a common and stable formulation for this versatile research tool. abmole.comlumiprobe.com

Table of Compound Properties

PropertyValue
Chemical Formula C35H45ClN6O
Molecular Weight 601.24 g/mol
Excitation Maximum (λex) ~646 nm abmole.com
Emission Maximum (λem) ~662 nm abmole.com
Common Application Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) abmole.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H45ClN6O B12394742 Cyanine5 azide chloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C35H45ClN6O

Molecular Weight

601.2 g/mol

IUPAC Name

N-(3-azidopropyl)-6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride

InChI

InChI=1S/C35H44N6O.ClH/c1-34(2)27-17-11-13-19-29(27)40(5)31(34)21-8-6-9-22-32-35(3,4)28-18-12-14-20-30(28)41(32)26-15-7-10-23-33(42)37-24-16-25-38-39-36;/h6,8-9,11-14,17-22H,7,10,15-16,23-26H2,1-5H3;1H

InChI Key

QENDFXAAWUTRRV-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)C)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)C)C.[Cl-]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization for Research Applications

General Synthetic Pathways for Cyanine5 Derivatives

The creation of functionalized Cyanine5 dyes, including the azide (B81097) variant, involves multi-step chemical processes. These pathways are designed to build the characteristic polymethine chain and heterocyclic indole (B1671886) rings of the cyanine (B1664457) core, while also incorporating specific functional groups.

Conventional Condensation Reactions and Associated Research Challenges

The traditional method for synthesizing cyanine dyes relies on a stepwise condensation reaction. acs.orgnih.gov This process typically involves the reaction of two nucleophilic aza-heterocycles, such as indolenine derivatives, with a precursor for the polymethine chain. acs.orgnih.gov However, this approach presents several challenges for researchers.

One significant hurdle is the requirement for high temperatures during the N-alkylation step to form the aza-heterocycle salt. nih.gov These harsh conditions can lead to the decomposition of thermally sensitive functional groups that researchers may wish to incorporate into the final dye structure. nih.gov Another challenge is the potential for the formation of unwanted byproducts, such as symmetric dyes, which can be difficult to separate from the desired asymmetric product. nih.gov This necessitates careful control over reaction conditions and stoichiometry, often requiring monitoring by techniques like HPLC-MS. acs.orgnih.gov Furthermore, scaling up these reactions can be problematic, often leading to increased side product formation and purification complexities. acs.orgnih.govnumberanalytics.com

Modular Synthesis Approaches for Functional Group Introduction in Research

To overcome the limitations of conventional methods, modular synthesis strategies have been developed. These approaches offer greater flexibility and control over the introduction of functional groups, particularly those that are sensitive to harsh reaction conditions. acs.orgnih.gov

A key feature of modular synthesis is the sequential introduction of functional groups. acs.org This involves building the core cyanine structure first and then attaching the desired functionalities in later steps under milder conditions. acs.orgnih.gov For instance, a carboxylic acid group can be incorporated into one of the indole precursors, which then serves as a handle for subsequent modifications after the cyanine dye is formed. acs.org This strategy protects the functional group from the potentially degrading conditions of the initial condensation reactions. acs.orgnih.gov

A significant advancement in modular synthesis is the ability to introduce the azide group at a late stage. acs.org This is particularly advantageous as the azide group can be sensitive. In this approach, a precursor dye with a reactive handle, such as a carboxylic acid, is synthesized and purified. acs.org The azide functionality is then introduced through amide coupling or other suitable reactions under mild conditions. acs.org For example, an azido-homoalanine derivative can be coupled to a Cy5-carboxylic acid derivative to yield the desired Cyanine5 azide. acs.org This late-stage functionalization ensures that the azide group is not exposed to the high temperatures and reactive intermediates of the initial dye synthesis, thereby preserving its integrity for subsequent click chemistry applications. acs.orgmedchemexpress.comsigmaaldrich.com

Optimization of Synthesis and Purification for Research-Grade Purity

Achieving high purity is critical for the reliable performance of Cyanine5 azide in research applications. The optimization of both the synthesis and purification processes is therefore a key focus for chemists.

pH- and Functional Group-Dependent Solubility Considerations in Research Purification Protocols

The purification of cyanine dyes is often complicated by their high polarity and tendency to adsorb irreversibly to standard silica (B1680970) gel chromatography columns. acs.org A crucial aspect of optimizing purification is leveraging the pH- and functional group-dependent solubility of the dyes. acs.orgfigshare.comresearchgate.netnih.govuni-freiburg.de

The solubility of asymmetric cyanine dyes can be manipulated by adjusting the pH of the solution. acs.org This property can be exploited during workup procedures to selectively precipitate or dissolve the desired product, thereby separating it from impurities. acs.org For example, the presence of ionizable groups like carboxylic or sulfonic acids can significantly influence the dye's solubility in aqueous and organic solvents at different pH values. lookchem.comgoogle.com

Furthermore, the polarity of the side chains on the cyanine dye affects its solubility in various organic solvents. acs.org This difference in solubility between the target compound and byproducts can be utilized to streamline workup steps, for instance, by washing with specific solvents to remove impurities. acs.org For chromatographic purification, alternatives to silica gel, such as activated basic aluminum oxide or reversed-phase materials (C-18), are often employed. acs.org The choice of eluent and the addition of modifiers, like triethylamine, can be critical for achieving high purity by minimizing the adsorption of these highly polar compounds. acs.orguni-freiburg.de

Interactive Data Table: Properties of Cyanine5 Azide (Chloride)

PropertyValueSource(s)
Molecular FormulaC35H45ClN6O raybiotech.com
Molecular Weight601.22 g/mol raybiotech.com
Excitation Maximum (λex)~646 nm medchemexpress.comjenabioscience.com
Emission Maximum (λem)~662 nm medchemexpress.comjenabioscience.com
Purity (HPLC)≥90% - 98.12% raybiotech.comjenabioscience.com
SolubilitySoluble in DMSO, DMF; Insoluble in water jenabioscience.comabpbio.com
Storage Conditions-20°C, protect from light jenabioscience.comabpbio.com

Interactive Data Table: Key Reagents in Cyanine5 Azide Synthesis

Compound NameRole in SynthesisSource(s)
Indolenine derivativeStarting material for indole ring formation acs.orgnih.gov
Malonaldehyde dianilidePrecursor for the polymethine chain acs.orgnih.gov
Azido-homoalanineSource of the azide functional group acs.org
N,N'-Dicyclohexylcarbodiimide (DCC)Activating agent for amide coupling lookchem.com
N-Hydroxysuccinimide (NHS)Activating agent for amide coupling lookchem.com
TriethylamineBase used in purification acs.orguni-freiburg.de
2-Cyanoethyl N,N-diisopropylchlorophosphoramiditeReagent for phosphoramidite (B1245037) synthesis nih.gov

Chromatography-Based Purification Techniques in Cyanine5 Azide Research

The synthesis of cyanine dyes and their conjugates often results in a mixture of products, including unreacted starting materials and side products. acs.org High-performance liquid chromatography (HPLC) is a crucial technique for the purification of Cyanine5 azide and its derivatives, ensuring the high purity required for sensitive biological applications. acs.orguni-freiburg.de

Reverse-phase HPLC (RP-HPLC) is a commonly employed method for purifying Cy5-labeled oligonucleotides and other biomolecules. researchgate.netacs.orgnih.gov In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the sample components between the two phases. For instance, in the purification of Cy5-labeled peptide-morpholino oligonucleotide (PMO) conjugates, a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid is used to elute the labeled product from the column. researchgate.net

Several factors can influence the efficiency of HPLC purification. The choice of the stationary phase, mobile phase composition, and gradient profile are critical parameters that need to be optimized for each specific separation. acs.orgacs.org For example, the purification of Cy5-Cl-containing oligonucleotides required a salt exchange step after HPLC fractionation to prevent decomposition of the product. acs.org In some cases, traditional silica gel chromatography can lead to irreversible adsorption of the highly polar cyanine dyes. acs.org To overcome this, alternative stationary phases like activated basic aluminum oxide have been used, which is less polar than silica gel and more cost-effective than C-18 adsorbents. uni-freiburg.de

Denaturing polyacrylamide gel electrophoresis (PAGE) has also been utilized as an alternative to RP-HPLC for purifying Cy5-labeled peptide nucleic acids (PNAs), particularly when separation by hydrophobicity is challenging. nih.gov

Table 1: HPLC Purification Parameters for Cyanine5 Derivatives

Analyte HPLC Mode Stationary Phase Mobile Phase Detection Reference
Cy5-labeled peptide-morpholino oligonucleotideRP-HPLCNot specifiedAcetonitrile/water with 0.1% trifluoroacetic acidUV researchgate.net
Cy5-labeled DNA sequencesPreparatory-scale RP-HPLCNot specifiedMethanol in 0.1M TEAA (aq)Not specified acs.org
Asymmetric Cyanine 5 dyeLow-pressure column chromatographyActivated basic aluminum oxideDichloromethane/Methanol with 1% triethylamineHPLC-MS uni-freiburg.de
Photoconverted Cy5 productsRP-HPLCEclipse Plus C18Acetonitrile/water with 0.1% TFA or TEAAPhotodiode array detector acs.org
Cy5-labeled γ-PNAsRP-HPLCNot specifiedNot specifiedNot specified nih.gov

Microwave-Assisted Synthesis Enhancements for Cyanine5 Azide Production

Traditional methods for synthesizing cyanine dyes often require long reaction times and high temperatures, which can lead to the degradation of sensitive functional groups and the formation of side products. acs.org Microwave-assisted synthesis has emerged as a powerful technique to overcome these limitations, offering significant advantages in the production of Cyanine5 azide and related dyes. figshare.comtandfonline.comacs.org

Microwave irradiation can dramatically accelerate chemical reactions, leading to significantly shorter reaction times compared to conventional heating methods. koreascience.kr This rapid heating can also lead to higher yields and improved purity of the final product. figshare.comtandfonline.com For instance, a one-pot, microwave-assisted procedure for the synthesis of symmetrical and unsymmetrical cyanine dyes has been reported to produce near-quantitative yields. figshare.comacs.org

The benefits of microwave-assisted synthesis include:

Rapid Reaction Times: Reactions that would typically take hours can often be completed in minutes. koreascience.kr

Higher Yields: Increased reaction efficiency often translates to higher product yields. figshare.com

Improved Purity: Faster reactions and fewer side reactions can result in a cleaner product, simplifying purification. tandfonline.com

Environmentally Friendly: The use of solvents can sometimes be minimized or eliminated (solvent-free conditions), making the process more environmentally benign. koreascience.kr

Research has demonstrated the successful application of microwave-assisted methods for the synthesis of various cyanine dyes, including symmetrical trimethine, pentamethine, and heptamethine dyes. figshare.comacs.org This technique has proven to be a valuable tool for the efficient and scalable production of cyanine dyes for a wide range of research applications. acs.orgtandfonline.com

Derivatization Strategies for Specific Research Targets

The azide group on Cyanine5 azide serves as a versatile chemical handle for its attachment to a wide variety of molecules through "click chemistry," a set of highly efficient and specific reactions. researchgate.netlumiprobe.com This allows for the targeted labeling of biomolecules for various research applications.

Attachment to Phosphoramidites for Oligonucleotide Labeling Research

Cyanine5 is a widely used fluorescent label for oligonucleotides in techniques such as DNA sequencing, polymerase chain reaction (PCR), and fluorescence in situ hybridization (FISH). acs.orgnih.gov The attachment of Cy5 to oligonucleotides is often achieved through the use of Cy5-labeled phosphoramidites during automated DNA synthesis. acs.org

The process typically involves synthesizing a Cy5 phosphoramidite derivative that can be directly incorporated into the growing oligonucleotide chain. acs.org The azide functionality on Cyanine5 azide can be utilized to create these phosphoramidite reagents. Once synthesized, these phosphoramidites are used in an automated DNA synthesizer to produce oligonucleotides with a Cy5 label at a specific position. acs.org

The purity of the final labeled oligonucleotide is crucial for the reliability of downstream applications. As such, purification by RP-HPLC is a standard step to remove any unlabeled oligonucleotides or other impurities. acs.orgglenresearch.com The fluorescence of Cy5 can be influenced by the adjacent nucleobases, a factor to consider when designing labeled probes. acs.orgnih.gov

Incorporation into Peptide-Morpholino Oligonucleotide Conjugates for Research

Peptide-morpholino oligonucleotide (PMO) conjugates are synthetic molecules used to modulate gene expression. researchgate.netrsc.org Labeling these conjugates with a fluorescent dye like Cyanine5 allows for the study of their cellular uptake, distribution, and mechanism of action. researchgate.netnih.gov

A general methodology for fluorescently labeling peptide-PMO conjugates involves the use of alkyne-azide click chemistry. researchgate.netnih.govrsc.org In this approach, a peptide is first functionalized with an alkyne group. This alkyne-modified peptide is then conjugated to the PMO. Finally, Cyanine5 azide is "clicked" onto the alkyne group of the peptide-PMO conjugate, resulting in a fluorescently labeled molecule. researchgate.net

This method has been shown to be highly efficient, with the labeling reaction proceeding to near completion. rsc.org Importantly, research has demonstrated that the introduction of the Cy5 label via this method does not negatively impact the biological activity of the peptide-PMO conjugate. researchgate.netrsc.orgnih.gov The resulting Cy5-labeled conjugates have been used to study cellular uptake in various cell lines. rsc.org

Table 2: Labeling of Peptide-Morpholino Oligonucleotides with Cyanine5 Azide

Peptide Conjugation Chemistry Purification Method Key Finding Reference
Pip6aAlkyne-azide click chemistryRP-HPLCLabeling did not affect exon-skipping activity. researchgate.netnih.gov
TET1Alkyne-azide click chemistryRP-HPLCCellular uptake correlated with exon-skipping activity. rsc.orgnih.gov

Development of Heterobifunctional Cyanine5 Dye Constructs for Multiplexed Studies

Heterobifunctional dyes are molecules that contain two different reactive groups, allowing for the sequential or simultaneous attachment of two different molecules. uni-freiburg.dechemistryviews.org The development of heterobifunctional Cyanine5 constructs has opened up new possibilities for creating complex probes for multiplexed studies, where multiple targets can be detected or analyzed simultaneously. acs.orguni-freiburg.de

A modular synthetic approach has been developed to create diverse heterobifunctional Cyanine 5 dyes. acs.orguni-freiburg.de This strategy involves introducing the desired functional groups in the final steps of the synthesis, which helps to prevent their degradation during the earlier, harsher reaction conditions. acs.org These dyes can be equipped with a variety of reactive groups, such as an azide for click chemistry and another group for attachment to a protein or other biomolecule. acs.orguni-freiburg.de

These heterobifunctional Cy5 dyes can be used as versatile linkers to connect different biomolecules. uni-freiburg.de For example, a Cy5 dye could be designed to link an antibody to a therapeutic agent, creating a targeted drug delivery system that can also be tracked by fluorescence imaging. chemistryviews.org They are also valuable tools for studying protein-protein interactions and other complex biological processes. acs.orgresearchgate.net The ability to create these sophisticated probes is heavily reliant on efficient synthetic and purification methods that can handle these complex molecules. acs.orguni-freiburg.de

Advanced Spectroscopic and Photophysical Investigations for Research Probes

Characterization of Absorption and Emission Properties in Diverse Research Environments

The utility of Cyanine5 (Cy5) azide (B81097) as a fluorescent probe in research is fundamentally dependent on its spectroscopic and photophysical properties. These characteristics, including absorption and emission spectra, molar absorptivity, and fluorescence quantum yield, are not static but are influenced by the surrounding research environment.

The phenomenon of solvatochromism, where the absorption and emission spectra of a dye shift in response to the polarity of the solvent, is a critical consideration in research applications of Cyanine5 azide. This effect arises from differential solvation of the ground and excited states of the fluorophore. In polar solvents, the dipole moment of the dye molecule interacts with the solvent's dipole moment, leading to stabilization of the electronic states.

Research has shown that cyanine (B1664457) dyes, including Cy5, exhibit bathochromic (red) shifts in both absorption and emission spectra as solvent polarity increases. This is attributed to the larger dipole moment of the excited state compared to the ground state. The polar solvent molecules can reorient around the excited-state dipole, lowering its energy and thus shifting the emission to longer wavelengths. Conversely, in non-polar solvents, a hypsochromic (blue) shift is often observed.

The table below illustrates the typical shifts in absorption and emission maxima of a cyanine dye in solvents of varying polarity.

SolventPolarity (ET(30))Absorption Max (nm)Emission Max (nm)
Dichloromethane40.7~645~660
Dimethylformamide (DMF)43.8~648~665
Dimethyl sulfoxide (B87167) (DMSO)45.1~650~668
Water63.1~646~662

Note: The values presented are representative and can vary based on the specific Cy5 derivative and experimental conditions.

This solvatochromic behavior is an important consideration in biological imaging, where the microenvironment of the dye can vary significantly, from the aqueous cytoplasm to the hydrophobic interior of a lipid membrane.

The molar absorptivity (ε) and fluorescence quantum yield (Φ) are key parameters that define the brightness of a fluorescent probe. Molar absorptivity is a measure of how strongly the dye absorbs light at a specific wavelength, while the quantum yield represents the efficiency of converting absorbed photons into emitted fluorescent photons.

For Cyanine5 azide, the molar absorptivity is typically high, in the range of 250,000 to 271,000 L·mol⁻¹·cm⁻¹ at its absorption maximum of approximately 646 nm. lumiprobe.comlumiprobe.com The fluorescence quantum yield is generally around 0.2 in aqueous solutions, though this can be influenced by the local environment and conjugation to biomolecules. lumiprobe.com A sulfonated version of Cyanine5 azide exhibits a slightly higher quantum yield of 0.28. lumiprobe.com

The table below summarizes the key photophysical properties of Cyanine5 azide and a related derivative.

CompoundAbsorption Max (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Emission Max (nm)Fluorescence Quantum Yield (Φ)
Cyanine5 azide646250,000 lumiprobe.com662 lumiprobe.com0.2 lumiprobe.com
sulfo-Cyanine5 azide646271,000 lumiprobe.com662 lumiprobe.com0.28 lumiprobe.com

These high values for molar absorptivity and moderate quantum yields make Cyanine5 azide a bright and readily detectable fluorescent probe for a wide range of research applications.

Studies of Photostability and Photobleaching Mechanisms in Research Applications

Photostability, the ability of a fluorophore to resist photochemical degradation upon exposure to light, is a critical parameter for quantitative and long-term fluorescence imaging. Cyanine dyes, including Cy5, are known to be susceptible to photobleaching, which can limit their utility in demanding applications.

The photostability of Cyanine5 azide in biological research is significantly influenced by its local environment. Several factors can contribute to its photobleaching:

Oxygen Concentration: The presence of molecular oxygen is a major contributor to the photobleaching of many fluorophores, including Cy5. Upon excitation, the dye can transition to a long-lived triplet state, which can then interact with oxygen to generate reactive oxygen species (ROS) such as singlet oxygen. These ROS can then react with and destroy the fluorophore.

Redox Environment: The presence of oxidizing or reducing agents in the cellular environment can also impact the photostability of Cy5. These agents can directly react with the excited state of the dye, leading to its degradation.

Local pH: While Cy5 is generally stable over a wide pH range (typically 3-10), extreme pH values can affect its chemical structure and, consequently, its photostability. aatbio.com

Binding to Biomolecules: The conjugation of Cyanine5 azide to biomolecules can either enhance or decrease its photostability depending on the nature of the interaction and the local environment of the dye.

To address the limitations imposed by photobleaching, various strategies have been developed to enhance the photostability of cyanine dyes through chemical modification. One effective approach is the covalent attachment of triplet-state quenchers, such as cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), or Trolox, to the fluorophore. nih.gov These molecules can deactivate the reactive triplet state of the dye before it can interact with oxygen, thereby reducing the formation of ROS and enhancing photostability. nih.gov

Another strategy involves modifying the chemical structure of the cyanine dye itself. For example, the introduction of specific substituent groups on the polymethine chain can alter the electronic properties of the dye and reduce its susceptibility to photochemical degradation. nih.gov Additionally, encapsulation of the dye within macrocyclic host molecules like cucurbiturils has been shown to protect it from the surrounding environment and improve its photostability. researchgate.net

Fluorescence Quenching and Enhancement Mechanisms in Research Systems

The fluorescence intensity of Cyanine5 azide can be modulated by various quenching and enhancement mechanisms in research systems. Quenching refers to any process that decreases the fluorescence intensity of a fluorophore, while enhancement leads to an increase in fluorescence.

Fluorescence quenching can occur through several mechanisms:

Förster Resonance Energy Transfer (FRET): This is a non-radiative energy transfer process that occurs when a donor fluorophore (in this case, Cy5) is in close proximity (typically 1-10 nm) to an acceptor molecule. If the emission spectrum of the donor overlaps with the absorption spectrum of the acceptor, energy can be transferred from the donor to the acceptor, resulting in quenching of the donor's fluorescence. This principle has been utilized in research to quench the background fluorescence of non-specifically bound Cy5-azide. nih.gov

Photoinduced Electron Transfer (PET): In this process, an electron is transferred from a donor molecule to the excited fluorophore (or vice versa), leading to a non-radiative decay to the ground state and thus quenching the fluorescence.

Static Quenching: This occurs when a quencher molecule forms a non-fluorescent complex with the fluorophore in its ground state.

Dynamic (Collisional) Quenching: This involves the collision of a quencher molecule with the fluorophore in its excited state, leading to its de-excitation without the emission of a photon.

Fluorescence enhancement, on the other hand, can be observed when the local environment of the dye is altered in a way that reduces non-radiative decay pathways. For example, binding of the dye to a protein or incorporation into a more rigid environment can restrict molecular vibrations and rotations, leading to an increase in the fluorescence quantum yield. The interaction with certain nanomaterials can also lead to fluorescence enhancement.

Mechanisms of Photoinduced Electron Transfer (PET) in Fluorescent Probe Design

Photoinduced electron transfer (PET) is a fundamental mechanism leveraged in the design of "smart" fluorescent probes that exhibit a change in fluorescence upon interaction with a specific analyte. rsc.orgbath.ac.uk In a typical PET-based probe, a fluorophore is covalently linked to a recognition moiety (receptor) via a spacer that does not participate in conjugation. rsc.orgbath.ac.uk The fluorescence of the fluorophore is initially "off" or quenched due to the transfer of an electron from the receptor to the excited fluorophore. nih.gov This process is energetically favorable when the Highest Occupied Molecular Orbital (HOMO) of the receptor is at a higher energy level than the HOMO of the fluorophore. Upon excitation of the fluorophore, an electron from the receptor's HOMO fills the hole in the fluorophore's HOMO, preventing the excited electron in the Lowest Unoccupied Molecular Orbital (LUMO) from returning to the ground state via fluorescence emission.

The "turn-on" mechanism is triggered when the probe binds to its target analyte. This binding event alters the electronic properties of the receptor, typically by lowering the energy of its HOMO. rsc.org As a result, the PET process becomes energetically unfavorable, and the fluorescence of the fluorophore is restored. rsc.org The general architecture of a PET-based fluorescent probe can be described as a donor-spacer-acceptor system. nih.gov In the absence of the analyte, an intramolecular PET reaction occurs from the electron-rich receptor (donor) to the excited fluorophore (acceptor), leading to fluorescence quenching. nih.gov The binding of an analyte to the receptor inhibits this PET process, resulting in a significant increase in fluorescence emission. nih.gov

The efficiency of PET quenching and the subsequent fluorescence turn-on are governed by the thermodynamics of the electron transfer process, which can be estimated by the Rehm-Weller equation. nih.gov Key parameters influencing this process include the excitation energy of the fluorophore, the oxidation potential of the receptor, and the reduction potential of the fluorophore. almacgroup.com By carefully selecting the fluorophore, receptor, and spacer, researchers can design highly sensitive and selective fluorescent probes for a wide range of analytes. rsc.orgbath.ac.uk

Component Function in PET Probe Mechanism of Action
FluorophoreEmits light upon excitation.Serves as the signaling component of the probe.
Receptor (Recognition Moiety)Binds specifically to the target analyte.Modulates the PET process upon analyte binding.
SpacerCovalently links the fluorophore and receptor without conjugation.Prevents electronic coupling between the fluorophore and receptor, allowing for through-space PET.

Rotational Isomerization Effects on Fluorescence Quantum Yield in Research

The local environment of the dye molecule plays a crucial role in modulating the rate of this isomerization. researchgate.netmdpi.com Factors that restrict the rotational freedom of the polymethine chain can lead to a significant enhancement of the fluorescence quantum yield. researchgate.netnih.gov Such restrictive environments can be achieved in several ways:

Increased Viscosity: In more viscous solvents, the rotational motion of the dye is hindered, leading to a decrease in the rate of trans-cis isomerization and a corresponding increase in fluorescence intensity. mdpi.comnih.gov

Binding to Biomolecules: When Cyanine5 is conjugated to biomolecules such as DNA or proteins, the steric hindrance imposed by the macromolecule can restrict the rotation of the cyanine core. osti.govnih.govresearchgate.net This effect is particularly pronounced when the dye is located in a constrained position within the biomolecular structure. osti.gov

Molecular Rigidity: Chemical modifications to the cyanine structure that introduce rigidity to the polymethine bridge can also inhibit isomerization and enhance fluorescence. researchgate.net

The rate of photoinduced isomerization and the back-isomerization to the ground state can be investigated using techniques like Fluorescence Correlation Spectroscopy (FCS). acs.orgresearchgate.netacs.org Studies have shown that under typical excitation conditions used in fluorescence microscopy, a significant population of Cy5 molecules can exist in the non-fluorescent cis state, effectively reducing the number of active fluorophores. acs.orgresearchgate.netacs.org

Condition Effect on Rotational Isomerization Impact on Fluorescence Quantum Yield
Low Viscosity SolutionHigh rate of isomerizationDecreased
High Viscosity SolutionLow rate of isomerizationIncreased
Conjugation to BiomoleculesSteric hindrance restricts rotationIncreased
Flexible Linker in ConjugateAllows for more rotational freedomLess enhancement
Rigid Dye StructureIntrinsically low rate of isomerizationIncreased

Aggregation and De-aggregation Phenomena in Fluorescence Response

The fluorescence properties of Cyanine5 azide are highly sensitive to its aggregation state. In aqueous solutions, cyanine dyes have a tendency to self-assemble into aggregates, which can significantly alter their spectroscopic characteristics. nih.govnih.gov The two most common types of aggregates are H-aggregates and J-aggregates.

H-aggregates are characterized by a parallel or "face-to-face" stacking of the dye molecules. This arrangement leads to strong excitonic coupling between the transition dipoles of the monomers, resulting in a blue-shift of the absorption maximum compared to the monomer. acs.org H-aggregates are typically non-fluorescent or very weakly fluorescent due to symmetry-forbidden transitions to the lowest exciton state. acs.orgrsc.org

J-aggregates , on the other hand, are formed by a "head-to-tail" arrangement of the dye molecules. researchgate.net This leads to a red-shift in the absorption maximum and often results in a very narrow and intense fluorescence emission band, a phenomenon known as superradiance. researchgate.net

The formation of these aggregates is influenced by several factors, including the concentration of the dye, the solvent polarity, temperature, and the presence of salts or biomolecules that can act as templates for aggregation. semanticscholar.org For many applications, the aggregation of cyanine dyes is an undesirable effect that leads to fluorescence quenching. nih.gov However, the unique photophysical properties of J-aggregates have been exploited in various sensing and imaging applications. researchgate.net

The de-aggregation of cyanine dyes can lead to a significant recovery of fluorescence. This principle is utilized in certain probe designs where the dye is initially in an aggregated, quenched state. The interaction with an analyte can disrupt the aggregates, leading to the release of monomeric dye molecules and a "turn-on" fluorescence response. Conversely, some probes are designed to aggregate in the presence of an analyte, leading to a change in their fluorescence signal.

Aggregate Type Molecular Arrangement Absorption Spectrum Fluorescence Emission
H-aggregateParallel (face-to-face)Blue-shiftedQuenched or very weak
J-aggregateHead-to-tailRed-shifted, narrow bandIntense, narrow band (superradiance)
MonomerIndividual molecules--

Advanced Spectroscopic Techniques Utilized in Cyanine5 Azide Research

Fluorescence Resonance Energy Transfer (FRET) Applications in Biomolecular Structure and Interaction Studies

Fluorescence Resonance Energy Transfer (FRET) is a powerful spectroscopic technique for measuring distances on the nanometer scale, making it an invaluable tool for studying the structure and dynamics of biomolecules. nih.govnews-medical.netulab360.com FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. ulab360.comnih.gov The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, typically in the range of 1-10 nanometers. nih.govabcam.com

Cyanine5 is frequently used as an acceptor fluorophore in FRET pairs, often in combination with a donor dye such as Cyanine3 (Cy3). nih.gove-century.us The azide functionality of Cyanine5 azide allows for its convenient site-specific incorporation into biomolecules via click chemistry, enabling precise positioning of the FRET acceptor.

Key requirements for FRET to occur include:

The emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. abcam.come-century.us

The donor and acceptor molecules must be in close proximity. abcam.come-century.us

The transition dipoles of the donor and acceptor must be favorably oriented. e-century.us

By measuring the FRET efficiency, researchers can gain insights into:

Conformational changes in proteins: Changes in protein folding or ligand binding can alter the distance between donor and acceptor labels, leading to a change in FRET efficiency.

Protein-protein interactions: FRET can be used to detect the association and dissociation of proteins by labeling the interacting partners with a donor and an acceptor. news-medical.netyoutube.com

Nucleic acid structure and dynamics: FRET is widely used to study the structure of DNA and RNA, including bending, folding, and hybridization. researchgate.net

Enzyme kinetics: FRET-based assays can be designed to monitor the activity of enzymes that cleave or modify a substrate labeled with a FRET pair. ulab360.com

FRET Parameter Description Application in Biomolecular Studies
FRET Efficiency (E)The fraction of energy transferred from the donor to the acceptor.Quantifies the proximity of the donor and acceptor, providing distance information.
Förster Distance (R₀)The distance at which FRET efficiency is 50%.A characteristic parameter for a given FRET pair that depends on their spectral properties. abcam.com
Donor LifetimeThe fluorescence lifetime of the donor in the presence and absence of the acceptor.Changes in donor lifetime can be used to measure FRET efficiency.
Sensitized EmissionThe fluorescence emission from the acceptor upon excitation of the donor.A direct measure of FRET, often used in ratiometric measurements.

Single-Molecule Fluorescence Microscopy (SMFM) Techniques for Cyanine5 Azide Probes

Single-Molecule Fluorescence Microscopy (SMFM) enables the detection and characterization of individual fluorescent molecules, providing insights into molecular heterogeneity and dynamics that are often obscured in ensemble measurements. nih.govnih.govresearchgate.net Cyanine5 is a widely used fluorophore in SMFM due to its high brightness, good photostability, and emission in the red spectral region where cellular autofluorescence is low. nih.govnih.gov The azide group of Cyanine5 azide facilitates its covalent attachment to biomolecules, allowing for single-molecule labeling.

Several SMFM techniques are particularly well-suited for use with Cyanine5 azide probes:

Total Internal Reflection Fluorescence (TIRF) Microscopy: This technique excites fluorescence in a thin layer (typically ~100 nm) near the coverslip, significantly reducing background fluorescence from the bulk of the sample. nih.gov TIRF is ideal for studying processes occurring at or near the cell membrane.

Confocal Microscopy: By using a pinhole to reject out-of-focus light, confocal microscopy provides excellent optical sectioning and allows for the detection of single molecules within a small observation volume.

Super-Resolution Microscopy: Techniques such as (direct) Stochastic Optical Reconstruction Microscopy ((d)STORM) utilize the photoswitching properties of cyanine dyes like Cyanine5 to achieve spatial resolution beyond the diffraction limit of light. nih.gov In STORM, individual molecules are stochastically activated to a fluorescent state, imaged, and then deactivated, allowing their positions to be determined with high precision.

SMFM studies using Cyanine5 azide probes have been applied to a wide range of biological questions, including:

Observing the real-time dynamics of single enzymes.

Tracking the movement of individual proteins and lipids in cell membranes.

Studying the assembly and disassembly of protein complexes.

Probing the conformational dynamics of single biomolecules.

SMFM Technique Principle Advantages for Cyanine5 Probes
Total Internal Reflection Fluorescence (TIRF) MicroscopyExcitation of a thin layer at the sample-coverslip interface.Low background, high signal-to-noise for surface-immobilized or membrane-associated molecules.
Confocal MicroscopyRejection of out-of-focus light using a pinhole.Good optical sectioning, suitable for 3D single-molecule tracking.
(d)STORMStochastic activation and localization of photoswitchable fluorophores.Super-resolution imaging, enabling visualization of cellular structures at the nanoscale.

Time-Resolved Fluorescence Spectroscopy for Lifetime Measurements of Conjugates

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time following excitation with a short pulse of light. The fluorescence lifetime (τ) is a characteristic property of a fluorophore that is sensitive to its local environment. nih.gov For Cyanine5 azide conjugates, fluorescence lifetime measurements can provide valuable information that is complementary to steady-state fluorescence measurements.

The fluorescence lifetime of Cyanine5 can be influenced by a variety of factors, including:

Conformational changes: As discussed previously, rotational isomerization is a major non-radiative decay pathway for cyanine dyes. researchgate.net Changes in the local environment that restrict this motion can lead to an increase in the fluorescence lifetime. nih.govresearchgate.netrsc.org

Quenching: The presence of quenching species in the vicinity of the fluorophore can decrease its fluorescence lifetime. This can occur through processes such as FRET or collisional quenching.

Solvent polarity and viscosity: The photophysical properties of cyanine dyes can be affected by the polarity and viscosity of the surrounding solvent.

Binding to biomolecules: Conjugation to a biomolecule can alter the fluorescence lifetime of Cyanine5 due to changes in the local environment and interactions with the biomolecule. nih.gov

Fluorescence lifetime measurements are typically performed using one of two main techniques:

Time-Correlated Single Photon Counting (TCSPC): This is a highly sensitive technique that measures the arrival times of individual photons after an excitation pulse. By building up a histogram of these arrival times, the fluorescence decay curve can be accurately determined.

Frequency-Domain Fluorometry: In this method, the sample is excited with intensity-modulated light, and the phase shift and demodulation of the emission relative to the excitation are measured. nih.gov These parameters are related to the fluorescence lifetime. nih.gov

Fluorescence Lifetime Imaging Microscopy (FLIM) combines time-resolved fluorescence spectroscopy with microscopy to create images where the contrast is based on the fluorescence lifetime of the probe at each pixel. This allows for the spatial mapping of changes in the local environment of Cyanine5 azide conjugates within a sample.

Parameter Influence on Cyanine5 Lifetime Information Gained
Increased Rotational FreedomShorter lifetimeConformational flexibility
FRET to an AcceptorShorter donor lifetimeProximity to the acceptor
Increased Local ViscosityLonger lifetimeRigidity of the local environment
Binding to a QuencherShorter lifetimePresence of quenching interactions

Circular Dichroism Spectroscopy for Conformational Studies of Dye-Conjugates

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure and conformational changes of biomolecules in solution herts.ac.uknih.gov. This method measures the differential absorption of left- and right-circularly polarized light, which is exquisitely sensitive to the chiral environment of chromophores. While Cyanine5 azide (chloride) is an achiral molecule, its conjugation to a chiral biomolecule, such as a peptide or protein, can result in an induced circular dichroism (ICD) signal in the absorption region of the dye nih.gov. This ICD is a valuable tool for probing the conformational landscape of the biomolecule and the nature of the dye-biomolecule interaction.

The principle underlying this application is that the cyanine dye acts as a spectroscopic reporter. When the dye is held in a fixed, chiral orientation due to its covalent attachment to the biomolecule, it becomes sensitive to the chirality of its environment, giving rise to a CD signal. Any alteration in the biomolecule's conformation will likely change the orientation of the dye, leading to a corresponding change in the ICD spectrum. This allows for the sensitive detection of conformational shifts upon ligand binding, changes in environmental conditions, or as a result of the conjugation itself.

Detailed research findings have demonstrated the utility of CD spectroscopy in elucidating the structural characteristics of Cyanine5-conjugated peptides. For instance, a study on a synthetic peptide, STAP1, which was N-terminally labeled with a Cy5 dye, utilized CD spectroscopy to probe its conformational behavior under different pH conditions. The CD spectra of the unconjugated control peptide, STAP2, displayed the characteristic double minima at approximately 208 nm and 222 nm, which is indicative of an α-helical conformation.

Upon conjugation with the Cy5 dye to form STAP1, the α-helical structure was largely maintained. However, notable changes in the CD spectra were observed, particularly an enhancement of the minimum at 222 nm at neutral pH. This suggests that the presence of the Cyanine5 moiety can influence the local peptide structure.

Furthermore, the thermal stability of the Cy5-conjugated peptide was assessed by monitoring the ellipticity at 222 nm as a function of temperature. These experiments revealed a significant difference in the conformational stability of the peptide at different pH values, a finding that was illuminated by the presence of the cyanine dye reporter. The following table summarizes the key findings from the CD analysis of the Cy5-conjugated peptide.

ConditionObserved Secondary StructureKey CD Spectral FeaturesThermal Stability (Melting Temperature, TM)
Unconjugated Peptide (STAP2) α-helicalDouble minima at ~208 nm and ~222 nmNot reported
Cy5-Conjugated Peptide (STAP1) at pH 7.4 α-helicalDouble minima at ~208 nm and ~222 nm, with enhanced minimum at 222 nm~47 °C
Cy5-Conjugated Peptide (STAP1) at pH 3.4 Highly stable α-helicalDouble minima characteristic of α-helixNo defined thermal transition up to 95 °C

The data clearly indicates that the conjugation of a Cyanine5 dye to the peptide not only allows for the monitoring of its secondary structure but also reveals significant, environmentally-dependent changes in its conformational stability. The high stability observed at acidic pH for the dye-conjugate highlights the profound influence that the local environment can have on the structure of a labeled biomolecule.

Bioorthogonal Bioconjugation Strategies with Cyanine5 Azide Chloride

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Methodologies

The CuAAC reaction is a highly efficient and specific method for conjugating molecules. interchim.frinterchim.fr It involves the reaction between an azide (B81097), such as that on Cyanine5 azide, and a terminal alkyne in the presence of a copper(I) catalyst. medchemexpress.comabpbio.com This reaction forms a stable triazole linkage, covalently attaching the Cy5 dye to the target biomolecule. interchim.fr

Reaction Conditions and Optimization for Biological System Labeling

Successful labeling of biological systems using CuAAC with Cyanine5 azide hinges on carefully optimized reaction conditions to maximize efficiency while minimizing cytotoxicity. frontiersin.org

Key components and their typical concentrations are outlined in the table below:

ComponentTypical Concentration/RatioPurpose
CuSO₄ (Copper(II) sulfate) 100 µM - 2 mMSource of the copper catalyst. oup.comjenabioscience.com
Reducing Agent (e.g., Sodium Ascorbate) 1 mM - 100 mMReduces Cu(II) to the active Cu(I) catalytic state. oup.comjenabioscience.com
Copper(I)-stabilizing Ligand (e.g., THPTA, BTTAA) 500 µM - 10 mMProtects the Cu(I) ion from oxidation and disproportionation, and improves reaction kinetics. oup.comjenabioscience.com
Cyanine5 azide 20 µM - 500 µMThe fluorescent labeling reagent. oup.comvectorlabs.com
Alkyne-modified biomolecule Varies depending on the experiment.The target molecule to be labeled.

This table provides a general overview of typical reaction conditions for CuAAC. Specific concentrations may vary depending on the experimental setup.

For live-cell labeling, it is crucial to use low concentrations of copper (e.g., 10–50 µM) in conjunction with an excess of a chelating ligand to mitigate cellular toxicity. frontiersin.orgsemanticscholar.org The use of copper-chelating azides, such as picolyl azide, can significantly enhance reaction rates at these low, biocompatible copper concentrations. frontiersin.orgsemanticscholar.org The development of DNA oligomer-conjugated ligands like BTT-DNA further enables intracellular labeling by localizing copper atoms and reducing the need for high, toxic concentrations. biorxiv.org

Optimization is also dependent on the specific biomolecule being targeted. For instance, labeling proteins in a cell lysate might require a concentration of around 20 µM of the azide reagent, while imaging DNA or proteins in fixed and permeabilized cells may be optimal at 1.5-3.0 μM. vectorlabs.com

Applications in Protein Labeling Research

CuAAC has become a powerful tool for labeling proteins. This can be achieved by introducing an alkyne group into a protein of interest, which can then be specifically reacted with Cyanine5 azide. interchim.fr One method involves the enzymatic, site-specific attachment of a picolyl azide derivative to a protein, which is then chemoselectively derivatized with an alkyne-conjugated probe via chelation-assisted CuAAC. springernature.comnih.gov This allows for precise labeling on live cells, fixed cells, and purified proteins. springernature.com

Recent studies have highlighted a potential pitfall in CuAAC-based proteomics, where a side reaction can occur between terminal alkynes, cysteine thiols, and azides, leading to the formation of thiotriazoles. nih.gov This can generate false-positive hits, and researchers have proposed optimized conditions, such as increasing the concentration of the reducing agent TCEP, to minimize this background labeling. nih.gov

Applications in Nucleic Acid Labeling Research (DNA, RNA, Oligonucleotides)

Cyanine5 azide is widely used for the fluorescent labeling of nucleic acids through CuAAC. sciengine.com Alkyne-modified nucleosides, such as 5-ethynyl uridine (5-EU), can be metabolically incorporated into newly synthesized RNA. nih.gov This alkyne handle then allows for the covalent attachment of Cyanine5 azide, enabling the visualization of RNA in various biological contexts, including within brain tissue. nih.gov

Similarly, DNA can be labeled by incorporating alkyne-containing nucleotides. oup.com For example, the 3'-terminus of DNA can be modified with alkyne-containing nucleotides using terminal deoxynucleotidyl transferase (TdT), followed by a click reaction with Cyanine5 azide. oup.com This method is valuable for generating fluorescent probes for detection and purification purposes. oup.com

A typical protocol for labeling alkyne-modified oligonucleotides involves reacting the nucleic acid with Cyanine5 azide in the presence of a copper catalyst and a stabilizing ligand. oup.com The reaction is generally performed at 37°C for a couple of hours. oup.com

Glycan Labeling and Imaging in Chemical Glycobiology Research

In the field of chemical glycobiology, CuAAC with Cyanine5 azide is used to study glycans, which are complex carbohydrates. pnas.org This is often achieved through metabolic labeling, where cells are fed unnatural sugars bearing an azide or alkyne group. pnas.org These modified sugars are incorporated into the cell's glycans through its natural biosynthetic pathways. pnas.org

For instance, cells can be treated with an azide-containing sugar like N-azidoacetylmannosamine (ManNAz). semanticscholar.org The resulting azide-labeled glycans on the cell surface can then be reacted with an alkyne-functionalized probe. Alternatively, if the sugar contains an alkyne, it can be detected with Cyanine5 azide. pnas.org This strategy has enabled the visualization of glycans on living cells. pnas.org

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Methodologies

SPAAC, also known as copper-free click chemistry, is an alternative to CuAAC that circumvents the need for a potentially toxic copper catalyst. nih.gov This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide like Cyanine5 azide to form a stable triazole. vectorlabs.comvectorlabs.com The driving force for this reaction is the release of ring strain in the cyclooctyne.

Advantages of Copper-Free Click Chemistry for Live System Research

The primary advantage of SPAAC in biological research is its enhanced biocompatibility. vectorlabs.com The elimination of the copper catalyst is particularly beneficial for in vivo studies and live-cell imaging, as copper can be toxic to cells and interfere with biological processes. nih.govrsc.org

Key Advantages of SPAAC:

Biocompatibility: Avoids the cytotoxicity associated with copper catalysts, making it ideal for live-cell and in vivo applications. nih.govnih.gov

Simplified Protocol: Does not require additional reagents like reducing agents or stabilizing ligands.

High Specificity: The reaction is highly selective and bioorthogonal, meaning it does not interfere with native biological functional groups. vectorlabs.com

Fast Kinetics: The reaction proceeds rapidly under physiological conditions. vectorlabs.com

Development of Dibenzocyclooctyne (DBCO)- and Bicyclononyne (BCN)-Modified Probes for SPAAC

The development of cyclooctyne-based probes has been pivotal for the application of Cyanine5 azide in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free click chemistry reaction is ideal for use in living cells due to its bioorthogonality and the absence of a toxic copper catalyst. The reaction is driven by the ring strain of the cyclooctyne, which makes it highly reactive toward azides, forming a stable triazole linkage under physiological conditions.

Among the various cyclooctynes, Dibenzocyclooctyne (DBCO) and Bicyclononyne (BCN) are prominent examples used to create probes for SPAAC reactions with azide-functionalized molecules like Cyanine5 azide.

Dibenzocyclooctyne (DBCO): DBCO is a strained cyclic alkyne that reacts rapidly and specifically with azides. Its structure enhances reactivity, allowing for efficient labeling in complex biological mixtures without interfering with naturally present functional groups like amines or hydroxyls. genelink.com Research comparing the immobilization of fluorescent and biotin-modified DBCO and BCN derivatives onto azide-functionalized polymer brushes found that DBCO provides a higher surface density of molecular immobilization. ub.edu This suggests a more efficient binding reaction between the azide and DBCO compared to BCN under the tested microchannel spotting conditions. ub.edu

Bicyclononyne (BCN): BCN is another highly reactive and stable cyclooctyne used for copper-free click chemistry. genelink.com A key feature of BCN is its versatility; unlike DBCO, BCN is reactive with both azides via SPAAC and tetrazines through the inverse electron demand Diels-Alder (iEDDA) reaction. genelink.com This dual reactivity opens up possibilities for more complex, multi-functional labeling strategies. Studies on the reactivity of various azides with cyclooctynes have shown that primary, secondary, and tertiary azides exhibit similar reaction rates with the sterically less-demanding BCN. researchgate.net

A systematic investigation into the coupling efficiency of DBCO and BCN derivatives on azide-functionalized surfaces revealed optimal reaction conditions and comparative performance.

ParameterDBCO ProbeBCN ProbeReference
Optimal Reaction Time (at 37 °C)15 min20 min ub.edu
Relative Binding EfficiencyHigher surface density of immobilization (≈1.3–1.9-fold higher fluorescence intensity at the same concentration)Lower surface density of immobilization ub.edu
Orthogonal ReactivityPreferentially reacts with azides (SPAAC)Reacts with both azides (SPAAC) and tetrazines (iEDDA) genelink.com

Research into Reaction Kinetics and Efficiency in Complex Biological Matrices

The success of bioorthogonal labeling with Cyanine5 azide hinges on the reaction's kinetics and efficiency within the crowded, aqueous environment of a living cell. The SPAAC reaction between an azide and a cyclooctyne is prized for its bioorthogonality, meaning it does not cross-react with endogenous functional groups, ensuring that labeling is highly specific to the intended target.

The reaction rates for SPAAC are influenced by the specific structure of the cyclooctyne partner. While generally slower than the fastest bioorthogonal reactions like iEDDA, the kinetics of SPAAC are robust and well-suited for many biological applications. nih.govnih.gov For instance, the second-order rate constants for SPAAC reactions typically fall in the range of 1 to 60 M⁻¹s⁻¹. nih.gov This moderate reaction rate is advantageous for applications requiring long-term tracking and stability. nih.gov

Research has focused on optimizing cyclooctyne structures to enhance reaction kinetics. Derivatives such as aza-dibenzocyclooctyne (DIBAC) and biarylazacyclooctynone (BARAC) were developed to exhibit faster kinetics than early cyclooctyne probes. nih.gov The efficiency of these reactions in biological matrices is high because the reactants are absent from and non-interactive with the cellular milieu, allowing the labeling to proceed cleanly even at low concentrations.

Reaction TypeReactantsTypical Second-Order Rate Constant (k)Key Features in Biological MatricesReference
Staudinger LigationAzide + Phosphine~0.002 M⁻¹s⁻¹Early bioorthogonal reaction; suffers from slow kinetics and potential phosphine oxidation. nih.govnih.gov
SPAACAzide + Cyclooctyne (e.g., DBCO, BCN)1 - 60 M⁻¹s⁻¹Copper-free, bioorthogonal, stable product; suitable for live-cell imaging and long-term tracking. nih.govnih.gov
iEDDATetrazine + Strained Alkene (e.g., TCO)1 - 10⁶ M⁻¹s⁻¹Extremely fast kinetics, highly bioorthogonal; ideal for rapid labeling and in vivo applications. nih.gov

Orthogonal Click Reactions and Multi-Functional Labeling Strategies

The ability to perform multiple, independent labeling reactions within the same biological system is essential for studying complex molecular interactions. Orthogonal chemistry allows for the labeling of different molecular species simultaneously and specifically. Cyanine5 azide, as a key component of the SPAAC reaction, can be integrated into such multiplexed strategies.

Integration with Inverse Electron Demand Diels-Alder (iEDDA) Reactions for Multiplexed Studies

The inverse electron demand Diels-Alder (iEDDA) reaction, typically between a tetrazine and a strained alkene or alkyne, is one of the fastest and most efficient bioorthogonal reactions known. rsc.orgresearchgate.net Its mechanism is distinct from SPAAC, making the two reactions completely orthogonal to one another. units.it This orthogonality allows for dual-labeling experiments where two different targets can be tagged in the same cell.

For example, one biomolecule can be engineered to contain an azide and subsequently labeled with Cyanine5 azide via SPAAC. A second biomolecule can be modified with a strained alkene (like trans-cyclooctene, TCO) and labeled with a tetrazine-functionalized fluorophore of a different color via the iEDDA reaction. rsc.org The two reactions proceed independently without interfering with each other.

The choice of cyclooctyne is critical in these strategies. While DBCO reacts only with azides, BCN can react with both azides and tetrazines. genelink.com This property of BCN can be exploited in sequential labeling experiments, though for simultaneous orthogonal labeling, a dienophile that is unreactive toward azides is typically paired with a cyclooctyne that is unreactive toward tetrazines.

Design of Heterobifunctional Cyanine5 Azide Constructs for Orthogonal Labeling

To facilitate multi-functional labeling, heterobifunctional constructs containing the Cyanine5 core can be designed. Such a molecule possesses two different reactive groups, enabling it to link two distinct molecular entities or participate in two separate orthogonal reactions. A heterobifunctional Cyanine5 azide would feature the azide group for SPAAC on one part of the molecule and a second, different reactive handle elsewhere.

A modular synthetic approach is often employed to create these complex dyes. acs.orgresearchgate.net This strategy involves synthesizing the core cyanine (B1664457) structure first and then introducing the delicate, reactive functional groups in the final steps. This prevents the degradation of sensitive groups that might occur under the harsh conditions required for the initial dye synthesis. acs.orgresearchgate.net

For example, a Cyanine5 dye can be synthesized to contain a primary azide group for SPAAC and an orthogonal reactive partner, such as:

A tetrazine moiety for participation in an iEDDA reaction.

A DBCO or BCN group to enable a second, distinct SPAAC coupling.

A ligand, such as a haloalkane, for covalent binding to a specific protein tag (e.g., HaloTag). researchgate.net

These versatile tools allow researchers to use a single fluorescent probe to bridge multiple biomolecules or to anchor the probe to a specific protein while using the azide to label another molecule of interest within a cell. researchgate.net

Applications of Cyanine5 Azide Chloride in Advanced Biological and Materials Research

Cellular and Subcellular Imaging Methodologies

Cyanine5 (Cy5) azide (B81097), a fluorescent dye belonging to the cyanine (B1664457) family, has become an invaluable tool in advanced biological imaging. Its utility stems from its azido group, which allows for its covalent attachment to a wide range of biomolecules through bioorthogonal click chemistry reactions. This enables the specific labeling and subsequent visualization of cellular components and processes with high fidelity. The far-red fluorescence of Cyanine5 is particularly advantageous for cellular imaging as it minimizes autofluorescence from endogenous cellular components, leading to an improved signal-to-noise ratio.

Live Cell Imaging Techniques and Their Optimization

Cyanine5 azide is well-suited for live-cell imaging due to its cell-permeable nature, allowing for the labeling of intracellular targets without disrupting the cell membrane medchemexpress.com. The primary method for introducing Cyanine5 azide into live cells is through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions medchemexpress.com. In these approaches, cells are first metabolically or genetically engineered to express an alkyne- or strained cyclooctyne-modified biomolecule of interest. Subsequent addition of Cyanine5 azide leads to a specific and covalent attachment of the fluorophore to the target.

Optimizing live-cell imaging experiments with Cyanine5 azide is crucial to minimize phototoxicity and ensure cell viability thermofisher.comresearchgate.net. Key optimization strategies include:

Minimizing Excitation Light: Using the lowest possible laser power and exposure time to achieve a sufficient signal-to-noise ratio can significantly reduce phototoxic effects thermofisher.comresearchgate.net.

Imaging Media: Utilizing specialized imaging media that is pH-stable and reduces background fluorescence is important for maintaining cell health and improving image quality thermofisher.com.

Antifade Reagents: The inclusion of antifade reagents can enhance the photostability of Cyanine5, allowing for longer imaging periods without significant signal loss thermofisher.com.

ParameterOptimization StrategyRationale
Excitation LightUse minimal intensity and exposure timeReduce phototoxicity and photobleaching
Imaging MediumUse phenol red-free, buffered mediaMaintain cell health and reduce background fluorescence
Fluorophore ConcentrationTitrate to the lowest effective concentrationMinimize potential toxicity and non-specific binding
Oxygen ScavengingIncorporate oxygen scavenging systemsReduce the formation of phototoxic reactive oxygen species

Super-Resolution Microscopy Applications (e.g., STORM, dSTORM)

The photophysical properties of Cyanine5 make it an excellent candidate for super-resolution microscopy techniques like stochastic optical reconstruction microscopy (STORM) and direct STORM (dSTORM) microscopyu.comnih.gov. These methods bypass the diffraction limit of light to achieve nanoscale resolution, enabling the visualization of subcellular structures with unprecedented detail nih.govmicroscopyu.com.

In dSTORM, single fluorophore molecules are stochastically switched between a fluorescent "on" state and a dark "off" state. By imaging and localizing these individual molecules over thousands of frames, a super-resolved image is reconstructed microscopyu.com. Cy5 and its analogs are among the best photoswitchable fluorophores for dSTORM due to their excellent blinking properties, high photon output, and high signal-to-background ratio nih.gov. The photoswitching of Cy5 can be induced by using specific imaging buffers containing a reducing agent microscopyu.com.

The use of Cyanine5 azide in dSTORM allows for the precise localization of target biomolecules. For instance, proteins of interest can be tagged with an alkyne handle and subsequently labeled with Cyanine5 azide for super-resolution imaging of their distribution and organization within the cell.

Tracing and Tracking of Biomolecules in Cellular Research Models

The ability to covalently attach Cyanine5 azide to specific biomolecules makes it a powerful tool for tracing and tracking their dynamics in live cells and even in vivo. A notable example is the use of metabolic glycoengineering coupled with click chemistry for cell tracking. In this method, cells are treated with an azide-modified sugar, which is incorporated into the cell surface glycans. These azide-labeled cells can then be transplanted into a model organism. Subsequent intravenous injection of a cyclooctyne-conjugated Cy5 derivative, such as DBCO-Cy5, allows for the in vivo labeling and tracking of the transplanted cells through bioorthogonal click chemistry nih.gov. This strategy has been shown to enhance labeling efficacy and reduce false signals that can arise from phagocytosis of labeled cells by macrophages nih.gov.

This approach provides a robust method for long-term cell tracking and studying cell migration, engraftment, and fate in various biological and disease models.

Multiplexed Fluorescence Microscopy Research Methodologies

Cyanine5 azide's distinct spectral properties in the far-red region make it suitable for multiplexed fluorescence microscopy, where multiple targets are visualized simultaneously. By combining Cyanine5 azide with other fluorophores that have different excitation and emission spectra, researchers can label and image several distinct cellular components in the same sample.

For multicolor dSTORM, Cyanine5 or its analog Alexa Fluor 647 is often used in combination with other photoswitchable dyes such as ATTO 488 and Alexa Fluor 568 nih.gov. This allows for the simultaneous super-resolution imaging of multiple proteins, providing insights into their spatial relationships and interactions. Careful selection of fluorophore combinations and imaging conditions is essential to minimize spectral overlap and ensure accurate localization of each target.

Biosensing and Detection Methodologies in Research

The versatility of Cyanine5 azide extends beyond imaging to the development of sophisticated biosensors and detection platforms. Its ability to be incorporated into various molecular scaffolds through click chemistry allows for the creation of probes that can detect specific analytes or biological events.

Development of Analyte-Responsive Fluorescent Probes for Specific Targets

The core principle behind the development of analyte-responsive probes using Cyanine5 azide is to design a system where the fluorescence of the Cy5 dye is modulated by the presence of a specific target. This can be achieved through various mechanisms, such as Förster resonance energy transfer (FRET), photoinduced electron transfer (PeT), or conformational changes in the probe structure upon analyte binding.

While specific examples of analyte-responsive probes directly synthesized from Cyanine5 azide are emerging, the general strategy involves a modular design. A recognition element for the target analyte is linked to the Cyanine5 fluorophore. The binding of the analyte to the recognition element induces a change in the photophysical properties of the Cy5 dye, leading to a detectable change in fluorescence intensity or wavelength.

For example, a peptide-based probe could be designed where the peptide sequence is a substrate for a specific enzyme. The peptide would be dual-labeled with a quencher and Cyanine5 azide. In the intact probe, the fluorescence of Cy5 is quenched. Upon enzymatic cleavage of the peptide, the quencher is released, and the fluorescence of Cy5 is restored, providing a signal for the presence and activity of the enzyme.

The development of such probes is crucial for studying a wide range of biological processes, from enzyme activity and ion concentration to the detection of specific disease biomarkers nih.govnih.govfrontiersin.org.

Probe Design StrategyMechanism of ActionPotential Application
FRET-based ProbeAnalyte binding alters the distance between a donor and acceptor fluorophore (Cy5), changing the FRET efficiency.Detecting conformational changes in proteins, protein-protein interactions.
PeT-based ProbeAnalyte binding modulates the rate of photoinduced electron transfer to or from the Cy5 fluorophore, altering its fluorescence.Sensing metal ions, reactive oxygen species.
Enzyme-Activatable ProbeA quencher is removed from the Cy5 fluorophore upon cleavage by a specific enzyme, leading to fluorescence activation.Detecting enzyme activity in cells and tissues.

Research on Enzyme Activity Profiling Using Activity-Based Probes (ABPs)

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes specialized chemical probes to assess the functional state of entire enzyme families directly within complex biological systems. nih.govrsc.org These activity-based probes (ABPs) are designed to covalently bind to the active site of a specific enzyme or enzyme class, providing a direct readout of catalytic activity. nih.govnih.gov The general structure of an ABP consists of a reactive group (or "warhead") that forms a covalent bond with an active site residue, a linker, and a reporter tag for detection and analysis. nih.gov

Cyanine5 azide serves as a versatile reporter tag that can be incorporated into ABPs using click chemistry. In a common two-step labeling approach, an ABP containing an alkyne handle is first introduced to a biological sample (e.g., cell lysate, living cells). This probe selectively reacts with its target active enzymes. Following this labeling event, Cyanine5 azide is added and ligated to the alkyne-modified probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "clicks" the bright, far-red fluorophore onto the enzyme target, allowing for sensitive detection and quantification through methods like fluorescence gel scanning or microscopy.

This methodology provides crucial information on changes in enzyme catalytic activity, which is often more biologically relevant than mere protein expression levels. rsc.org For instance, near-infrared fluorescent activity-based probes (NIRF-ABPs) utilizing the Cy5 fluorophore (an analog of Cyanine5) have been developed to monitor the activity of cysteine proteases in vitro and in vivo. nih.gov The low background signal associated with the Cy5 dye enhances the sensitivity of these probes for imaging applications. nih.gov

ComponentFunction in Activity-Based ProbeExample/Role of Cyanine5 Azide
Reactive Group (Warhead)Covalently binds to the active site of a target enzyme.Does not apply directly; the warhead is a separate part of the probe.
Binding/Linker GroupConnects the reactive group to the reporter tag. Often contains an alkyne for click chemistry.Does not apply directly; the linker is a separate part of the probe.
Reporter TagEnables visualization and quantification of the probe-enzyme conjugate.Cyanine5 azide is attached post-labeling to an alkyne-containing probe via click chemistry, serving as the fluorescent reporter.

Detection of Reactive Oxygen Species (ROS) in In Vitro Research Models

Reactive oxygen species (ROS) are highly reactive chemical species containing oxygen, such as hydrogen peroxide (H₂O₂) and superoxides (O₂•⁻), which are natural byproducts of aerobic metabolism. nih.gov An imbalance between ROS production and the cell's ability to detoxify them leads to oxidative stress, a condition implicated in numerous diseases. google.com Consequently, methods for the sensitive detection of ROS in biological systems are of significant research interest.

Cyanine-based dyes have been adapted for this purpose. The general strategy involves using a reduced, non-fluorescent form of the dye that becomes highly fluorescent upon oxidation by ROS. nih.gov This "turn-on" fluorescence provides a direct and sensitive measure of ROS presence and activity. Reduced cyanine dyes based on the Cy5 scaffold, often referred to as hydrocyanines (hydro-Cy5), have been developed as probes for detecting ROS in vitro. nih.govgoogle.com These probes offer advantages in the far-red spectrum, minimizing spectral overlap with other cellular fluorophores.

While Cyanine5 azide itself is not the ROS sensor, its derivatives are central to creating these probes. The core cyanine structure is chemically reduced to a non-fluorescent form. When this probe encounters ROS in an in vitro model, such as a cell culture, it is oxidized back to the fluorescent cyanine state, generating a detectable signal. This approach has been used to evaluate ROS generated by various agents in cytotoxicity and cell death studies. google.com In one advanced application, hydro-Cy5 was incorporated onto the surface of upconversion nanocrystals to create a nanoprobe capable of screening for ROS via multispectral optoacoustic tomography. nih.gov

Applications in Nucleic Acid Detection and Hybridization Studies (e.g., qPCR, FISH, Microarrays)

Fluorescence in situ hybridization (FISH) is a cornerstone technique for visualizing the location of specific DNA or RNA sequences within cells and tissues. researchgate.net The method relies on hybridizing a fluorescently labeled nucleic acid probe to its complementary target sequence. Cyanine dyes, including Cy3 and Cy5, are among the most common fluorophores used to label these probes due to their brightness and photostability. researchgate.net

Cyanine5 azide is particularly useful for preparing these labeled probes through click chemistry. An oligonucleotide probe is first synthesized with a terminal alkyne modification. Cyanine5 azide is then efficiently "clicked" onto the alkyne-modified probe. This method of conjugation is highly specific and occurs under mild conditions, preserving the integrity of the nucleic acid probe.

This approach has been extended to advanced signal amplification techniques. One such method, clampFISH, uses C-shaped oligonucleotide probes containing both a 3' azide and a 5' alkyne. nih.gov Upon hybridization to the target nucleic acid, the azide and alkyne ends are brought into close proximity, allowing them to be ligated into a closed loop via a click reaction. nih.gov This topological linkage provides high stability. Subsequent rounds of hybridization with fluorescently labeled detection probes, which could be tagged with Cyanine5, lead to an exponential amplification of the fluorescent signal, enabling the detection of even rare transcripts. nih.gov

TechniqueRole of Cyanine5 AzideResearch Application
Fluorescence In Situ Hybridization (FISH)Used to fluorescently label oligonucleotide probes via click chemistry for subsequent hybridization to target DNA/RNA.Localization of specific gene sequences on chromosomes or mRNA transcripts within cells.
MicroarraysLabels target nucleic acids (cDNA or cRNA) which are then hybridized to the array for gene expression profiling.High-throughput analysis of gene expression across thousands of genes simultaneously.
clampFISHUsed to label secondary detection probes that bind to a "clamped" primary probe, enabling signal amplification.Detection of rare RNA transcripts and visualization of genomic loci with high sensitivity. nih.gov

Integration with Nanomaterials and Advanced Constructs in Research

The conjugation of fluorescent dyes to nanomaterials has opened new frontiers in bioimaging, sensing, and targeted delivery research. Cyanine5 azide, with its click-reactive handle, is an ideal candidate for labeling a variety of advanced materials.

Labeling of Nanocellulose and Other Biopolymers for Advanced Microscopy

Cellulose nanomaterials, such as cellulose nanofibrils (CNFs) and nanocrystals (CNCs), are renewable, biodegradable biopolymers with broad applications in materials science and biomedicine. nih.gov Visualizing these nanostructures, especially within complex matrices like nanocomposites or biological scaffolds, is crucial for understanding their behavior and function.

A versatile two-step labeling method has been developed to fluorescently tag nanocellulose using Cyanine5. nih.gov This approach involves an initial reaction to introduce an alkyne or azide group onto the cellulose surface, followed by an azide-alkyne click reaction with the complementary dye, such as Cyanine5 azide. This method has been successfully applied to various types of nanocellulose, including bacterial cellulose and plant-derived CNFs. nih.gov The high efficiency of the click reaction allows for a high degree of labeling with minimal amounts of dye, while importantly preserving the native morphology and crystalline structure of the nanocellulose. nih.gov The resulting fluorescently labeled biopolymers can be visualized with high resolution using advanced techniques like super-resolution microscopy, providing unprecedented detail on their structural features. nih.gov

Conjugation to Nanoparticles and Liposomes for Targeted Research Delivery Systems

Nanoparticles and liposomes are extensively investigated as carriers for targeted delivery systems in research, designed to transport therapeutic or imaging agents to specific sites within a biological system. nih.govnih.gov Fluorescently labeling these nanocarriers is essential for tracking their biodistribution, cellular uptake, and target accumulation.

Cyanine5 azide is readily conjugated to the surface of these nanostructures. For lipid-based systems like liposomes or cubosomes, phospholipids functionalized with an alkyne group can be incorporated into the lipid bilayer during formulation. Cyanine5 azide can then be attached to the surface via a click reaction. Alternatively, azide-functionalized phospholipids can be used to create "clickable" nanoparticles that react with alkyne-modified dyes. monash.edu Studies have shown that phytantriol-based cubosomes functionalized with azide groups can be efficiently reacted with a complementary Cy5 dye, with over 85% binding efficiency, while retaining the unique internal structure of the nanoparticle. monash.edu This proof-of-concept work paves the way for using these labeled constructs in targeted delivery and imaging research. monash.edu Similarly, gold nanoparticles, valued for their unique optical properties, can be functionalized and conjugated with Cyanine5 azide for use as molecular nanoprobes. mdpi.com

Development of Multifunctional Polymer-Dye Conjugates for Research Applications

Polymers provide a versatile scaffold for creating multifunctional nanosystems that combine multiple functionalities, such as drug delivery, targeting, and imaging, into a single construct. nih.govmendeley.com These polymer-drug conjugates (PDCs) are at the forefront of nanotheranostics research. nih.gov

In a typical design, a biocompatible polymer backbone, such as polyethylene (B3416737) glycol (PEG), is used. To this backbone, various moieties are covalently attached: a therapeutic agent, a targeting ligand (like folic acid) to direct the conjugate to specific cells, and an imaging agent for tracking. nih.gov Cyanine5 azide is an excellent choice for the imaging component. The polymer backbone can be synthesized with alkyne side chains, allowing for the straightforward and efficient attachment of Cyanine5 azide via click chemistry. nih.gov The resulting fluorescently labeled polymer conjugate can be monitored in real-time in vitro or in vivo using fluorescence imaging techniques. This allows researchers to study the pharmacokinetics, biodistribution, and target engagement of the entire construct, providing invaluable data for the development of advanced therapeutic and diagnostic systems. nih.gov

Protein Function and Interaction Studies

The covalent attachment of fluorescent probes to proteins is a cornerstone of modern biological research, enabling the visualization and quantification of protein dynamics, interactions, and functions within the complex environment of the cell. Cyanine5 (Cy5) azide, a derivative of the versatile Cy5 fluorophore, serves as a powerful tool in this context. Its azide group allows for highly specific and efficient labeling of target proteins through bioorthogonal click chemistry reactions. This specificity facilitates a range of applications, from tracking fusion proteins with engineered tags to quantifying changes in the proteome and investigating the intricate interactions between proteins and nucleic acids.

Protein Tagging Systems (e.g., HaloTag, SNAP-Tag) for Research Applications

Genetically encoded self-labeling protein tags have emerged as indispensable tools for the specific labeling of proteins of interest (POIs) in live cells and in vitro. bitesizebio.com Systems like SNAP-tag and HaloTag allow for a POI to be expressed as a fusion protein with the tag, which can then be covalently and specifically labeled with a synthetic probe. bitesizebio.comnih.gov

The SNAP-tag is an engineered version of the human DNA repair enzyme O⁶-alkylguanine-DNA-alkyltransferase (hAGT). bitesizebio.com It has been modified to react specifically and irreversibly with O⁶-benzylguanine (BG) derivatives. nih.gov This reaction involves the transfer of the benzyl group from the substrate to a reactive cysteine residue on the SNAP-tag, forming a stable covalent bond. bitesizebio.com Similarly, the CLIP-tag was engineered from the SNAP-tag to react with O²-benzylcytosine (BC) substrates, enabling dual-color labeling experiments when used alongside the SNAP-tag. bitesizebio.comnih.gov The HaloTag is a modified bacterial dehalogenase that forms an irreversible covalent bond with chloroalkane ligands. bitesizebio.com

The versatility of these systems is greatly enhanced by click chemistry. A chemo-enzymatic approach has been developed for the SNAP-tag that utilizes a universal BG substrate containing an azide group. nih.gov The SNAP-tag enzyme first reacts with this azide-BG substrate, covalently attaching the azide moiety to the fusion protein. nih.gov This "clickable" tag can then be subjected to a highly specific and efficient copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction with a fluorescent probe, such as an alkyne-modified Cyanine5. nih.gov This two-step method provides a versatile platform for labeling a single protein construct with a wide variety of probes, including fluorophores like Cy5, without needing to synthesize a different BG derivative for each probe. nih.govplos.org This approach facilitates numerous research applications, from high-resolution fluorescence imaging to the study of protein localization and trafficking. bitesizebio.comjanelia.org

FeatureSNAP-TagHaloTag
OriginEngineered human O⁶-alkylguanine-DNA-alkyltransferase (hAGT) bitesizebio.comModified bacterial haloalkane dehalogenase bitesizebio.com
SubstrateO⁶-benzylguanine (BG) derivatives nih.govChloroalkane linkers bitesizebio.com
ReactionCovalent bond formation with the release of guanine (B1146940) bitesizebio.comCovalent bond formation with the release of a halide bitesizebio.com
Orthogonal PartnerCLIP-tag (reacts with O²-benzylcytosine) bitesizebio.comNot applicable (single tag system)
Click Chemistry IntegrationCan be modified with azide-containing substrates for subsequent reaction with alkyne-probes nih.govProbes are directly conjugated to the chloroalkane linker

Quantitative Proteomics and Post-Translational Modification Analysis Using Cyanine5 Azide

Quantitative proteomics aims to measure the abundance of proteins on a global scale, providing insights into cellular responses to various stimuli or disease states. frontiersin.orgmdpi.com Fluorescent labeling is a key strategy in many quantitative proteomics workflows. Cyanine dyes, including Cy3 and Cy5, are frequently used in techniques like 2D-Difference Gel Electrophoresis (DIGE). nih.gov In a typical DIGE experiment, protein samples are pre-labeled with spectrally distinct fluorescent dyes before being mixed and separated on a single 2D gel, which minimizes gel-to-gel variability. nih.gov The fluorescence intensity of each protein spot corresponding to each dye is then used for accurate quantification.

The azide functionality of Cyanine5 azide enables its use in more advanced, bioorthogonal labeling strategies for quantitative proteomics and the specific analysis of post-translational modifications (PTMs). nih.gov One powerful approach is metabolic labeling, where cells are cultured with synthetic substrate analogues for PTMs that contain a bioorthogonal handle, such as an alkyne or an azide group. nih.gov These analogues are incorporated into proteins by the cell's own metabolic pathways. nih.gov For instance, an alkyne-modified sugar can be used to label glycoproteins. The entire proteome is then harvested, and the alkyne-labeled proteins can be specifically tagged with Cyanine5 azide via a click chemistry reaction. This allows for the fluorescent detection, visualization, and quantification of a specific subset of proteins that have undergone the PTM of interest.

This method is a significant improvement over traditional PTM analysis methods like Western blotting, which are dependent on the availability and specificity of antibodies. creative-proteomics.com Mass spectrometry (MS) is the primary tool for identifying PTMs and their locations on proteins. creative-proteomics.comnih.govyoutube.com Fluorescent labeling with Cyanine5 azide can complement MS-based approaches by enabling the in-gel visualization of modified proteins prior to MS analysis or by facilitating the enrichment of low-abundance PTM-bearing proteins for more sensitive detection.

TechniqueRole of Cyanine5Research Finding/Application
2D-Difference Gel Electrophoresis (DIGE)Pre-labeling of protein samples for multiplexed analysis on a single gel. nih.govAllows for accurate relative quantification of protein expression levels between different samples with low inter-gel variability. researchgate.net
Cysteine-reactive LabelingMaleimide-activated Cy5 permanently labels thiol-groups of cysteine residues. researchgate.netnih.govEnables multiplex analysis of protein samples with detection limits down to the nanogram range and a dynamic range of over two orders of magnitude. nih.gov
Metabolic Labeling with Click ChemistryCyanine5 azide reacts with metabolically incorporated alkyne-modified substrates. nih.govAllows for specific detection and imaging of various PTMs, such as glycosylation and lipidation, on specific proteins within the cellular context. nih.gov

Research on Protein-Nucleic Acid Interactions

The interactions between proteins and nucleic acids (DNA and RNA) are fundamental to nearly all cellular processes, including DNA replication, transcription, and repair. bmglabtech.com Fluorescent labeling with cyanine dyes is a widely used method to study these interactions both in vitro and in vivo. researchgate.net Typically, the nucleic acid component is labeled with a fluorophore like Cy5, and the change in fluorescence properties upon protein binding is monitored.

Several techniques leverage Cy5 labeling to probe these interactions:

Electrophoretic Mobility Shift Assay (EMSA) : In this classic technique, a Cy5-labeled DNA or RNA probe is incubated with a protein or cell extract. The formation of a protein-nucleic acid complex results in a slower migration through a non-denaturing gel compared to the free probe, which is visualized by fluorescence scanning. nih.gov

Fluorescence Anisotropy/Polarization : This method measures the change in the rotational diffusion of a Cy5-labeled oligonucleotide upon protein binding. The larger protein-DNA complex tumbles more slowly in solution, leading to an increase in fluorescence polarization, which can be used to determine binding affinity.

Protein-Induced Fluorescence Enhancement (PIFE) : This phenomenon relies on the specific photophysical properties of cyanine dyes like Cy5. biorxiv.org When a protein binds to a DNA molecule in close proximity to a conjugated Cy5 dye, the steric hindrance imposed by the protein suppresses a non-radiative decay pathway of the dye. bmglabtech.combiorxiv.org This leads to a quantifiable increase in the fluorescence brightness of Cy5, providing a direct readout of the binding event without requiring the protein to be labeled. biorxiv.org

The azide group on Cyanine5 azide allows for its precise placement within a protein or nucleic acid structure using click chemistry. For example, research has demonstrated the use of copper-free click chemistry to attach a Cy5 derivative to an azide-functionalized peptide nucleic acid (PNA). nih.gov This labeled PNA was then used to study its hybridization and thermal stability within a 3D DNA nanocage, using Förster Resonance Energy Transfer (FRET) with a Cy3-labeled DNA component. nih.gov This approach highlights how the specific conjugation chemistry enabled by azide-functionalized dyes is critical for constructing the complex molecular systems needed to mimic and study biomolecular interactions. nih.gov

TechniqueLabeling StrategyPrinciple of Detection
Electrophoretic Mobility Shift Assay (EMSA)Oligonucleotide is end-labeled with Cy5. nih.govRetardation of the labeled probe's mobility in a gel upon protein binding. nih.gov
Protein-Induced Fluorescence Enhancement (PIFE)Cy5 is placed on DNA near the protein binding site. bmglabtech.combiorxiv.orgProtein binding sterically hinders the dye, suppressing non-radiative decay and increasing fluorescence intensity. biorxiv.org
Förster Resonance Energy Transfer (FRET)Donor (e.g., Cy3) and acceptor (e.g., Cy5) fluorophores are placed on interacting molecules. nih.govEnergy transfer from donor to acceptor when in close proximity (1-10 nm), indicating molecular interaction. nih.gov
Click Chemistry-based AssemblyCyanine5 azide is "clicked" onto an alkyne-modified biomolecule (or vice versa).Enables precise, site-specific labeling of proteins or nucleic acids for use in various binding assays. nih.gov

Mechanistic Insights and Molecular Interactions of Cyanine5 Azide Chloride Conjugates

Interaction with Nucleic Acids

When conjugated to oligonucleotides, the Cy5 dye's photophysical properties are significantly modulated by its direct interaction with the nucleic acid structure. The dye typically attaches to the 5' end of a DNA or RNA strand and exhibits behaviors that are highly dependent on the sequence and conformation of the nucleic acid. acs.orgnih.gov

A substantial body of research demonstrates that the fluorescence intensity of Cy5 is not constant but is strongly dependent on the nucleobase sequence of the DNA to which it is attached. acs.orgnih.govnih.gov This sequence-dependent fluorescence can introduce variability in experiments that rely on fluorescence intensity as a measure of abundance, such as DNA sequencing, quantitative polymerase chain reaction (qPCR), and fluorescence in situ hybridization (FISH). acs.orgnih.gov

Studies involving the measurement of fluorescence from Cy5 bound to the 5' end of a comprehensive set of DNA sequences have quantified this effect. For single-stranded DNA (ssDNA), the fluorescence intensity of Cy5 can vary by a factor of approximately three across all possible 5-base sequences (5mers). acs.orgnih.gov The effect is even more pronounced when the dye is attached to double-stranded DNA (dsDNA), where the intensity can decrease by nearly 70% from the brightest to the darkest sequences. acs.orgnih.gov This phenomenon underscores the necessity of considering the local nucleotide sequence when designing probes and interpreting fluorescence data. The fluorescence of Cy5 is also sensitive to the sequence of single-stranded overhangs adjacent to the dye on a dsDNA molecule. acs.orgnih.govnih.gov

The specific nucleobases in the vicinity of the Cy5 dye are the primary determinants of its fluorescence output. A consistent finding across multiple studies is that purine-rich sequences are associated with higher fluorescence intensity, while pyrimidine-rich sequences tend to quench the fluorescence. acs.orgnih.govnih.gov

Guanine (B1146940) (G) : An adjacent guanine at the 5' end of the DNA strand consistently produces the highest fluorescence enhancement. acs.org

Adenine (B156593) (A) : Adenine also promotes fluorescence, particularly in positions more distant from the dye. acs.org

Cytosine (C) : Cytosine is most strongly associated with low fluorescence intensity (quenching). acs.org

Thymine (T) : Thymine has a less pronounced quenching effect compared to cytosine. acs.org

The underlying mechanism for this effect is believed to be the stacking interactions between the dye and the nucleobases, which influence the dye's conformational state. acs.orgnih.gov Stronger stacking interactions, particularly with purines, restrict the non-radiative decay pathway of cis-trans isomerization, thereby enhancing the fluorescence quantum yield. acs.orgnih.gov This knowledge can be practically applied by designing DNA probes with guanine or adenine residues immediately adjacent to the Cy5 label to maximize the fluorescent signal. acs.org

Table 1: Influence of Adjacent Nucleobases on Cy5 Fluorescence Intensity on dsDNA An interactive table summarizing the general fluorescence trends observed when Cy5 is conjugated to the 5' end of double-stranded DNA.

Nucleobase Type Position Relative to Cy5 General Effect on Fluorescence Relative Intensity
Purines
Guanine Immediately Adjacent (Position +1) Strong Enhancement Brightest
Adenine Distal Positions (>+1) Moderate Enhancement Bright
Pyrimidines
Cytosine Immediately Adjacent (Position +1) Strong Quenching Darkest

When tethered to the terminus of a dsDNA helix, the Cy5 dye does not exist in a random, disordered state. Instead, it assumes a planar configuration, stacking onto the terminal base pair in a manner analogous to an additional base. acs.orgnih.govresearchgate.net This stacking interaction is a key factor stabilizing the dye's conformation and, in turn, its photophysical properties.

The primary non-radiative decay pathway for cyanine (B1664457) dyes in solution is photoisomerization (cis-trans isomerization) around the polymethine chain, a process that competes with fluorescence. researchgate.netresearchgate.net By stacking with the nucleobases of the DNA duplex, the Cy5 molecule's ability to undergo this isomerization is sterically hindered. acs.orgnih.gov The more effective the stacking, the more restricted the isomerization, leading to a higher fluorescence quantum yield and a longer fluorescence lifetime. researchgate.net The stronger stacking interactions observed with purines compared to pyrimidines explain their fluorescence-enhancing effect. acs.orgnih.gov Therefore, the conformation of the Cy5-DNA conjugate, dictated by these stacking forces, is directly linked to its observed fluorescence characteristics.

Interactions with Proteins and Other Biomolecules

Cyanine5 azide (B81097) is a versatile tool for labeling not only nucleic acids but also proteins, peptides, and other biomolecules through click chemistry. abpbio.comglpbio.com The interactions of the resulting Cy5-protein conjugates are influenced by both specific binding events and the broader physicochemical environment.

The primary mode of interaction for Cy5 azide is the specific, covalent bond formed via the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction. abpbio.com This allows for targeted labeling of proteins that have been metabolically or chemically engineered to contain an alkyne group. abpbio.com

A significant consideration in any labeling experiment is the potential for non-specific binding of the dye to biomolecules, which can lead to background noise and inaccurate results. The properties of the Cyanine5 azide variant used play a crucial role in this regard.

Non-sulfonated Cyanine5 azide : This form has low aqueous solubility and is typically dissolved in organic co-solvents like DMSO or DMF for labeling reactions. lumiprobe.comglpbio.com Its relative hydrophobicity can lead to non-specific binding with proteins.

Sulfonated Cyanine5 azide (Sulfo-Cy5 azide) : To counteract non-specific binding, sulfonated versions of the dye have been developed. The addition of one or more sulfo groups increases the dye's hydrophilicity and imparts a net negative charge. lumiprobe.comabscience.com.tw This enhanced water solubility allows for labeling to be performed in purely aqueous buffers and significantly minimizes non-specific interactions with the negatively charged surfaces of many biomolecules, such as proteins and nucleic acids. abscience.com.twapexbt.com

Table 2: Comparison of Cyanine5 Azide Variants for Biomolecule Conjugation An interactive table comparing the properties and implications of non-sulfonated and sulfonated Cy5 azide for labeling proteins and other biomolecules.

Property Non-sulfonated Cyanine5 Azide Sulfonated Cyanine5 Azide Implication for Biomolecular Interactions
Solubility Low in aqueous solutions; soluble in organic solvents (DMSO, DMF). lumiprobe.comglpbio.com High water solubility. apexbt.com Sulfonated version is preferred for labeling delicate proteins in aqueous environments without organic co-solvents. apexbt.com
Non-Specific Binding Higher potential due to hydrophobicity. Minimized due to hydrophilicity and negative charge. lumiprobe.comabscience.com.tw Sulfonated version provides a higher signal-to-noise ratio in imaging and detection assays.

| Reaction Conditions | Often requires an organic co-solvent. lumiprobe.com | Can be used in purely aqueous buffers. apexbt.com | Aqueous conditions are generally milder and better for preserving the native conformation of proteins. apexbt.com |

The fluorescence of a Cy5 conjugate is highly sensitive to its immediate microenvironment. acs.org This sensitivity can be a liability when absolute quantification is needed, but it can also be exploited to probe local conditions. Factors such as viscosity, polarity, and binding to a macromolecular surface can alter the dye's photophysical properties. acs.orgresearchgate.net

When Cy5 is conjugated to a protein or encapsulated in a restrictive environment, its rotational freedom can be limited. nih.gov This restriction, much like the stacking interaction with DNA, inhibits the cis-trans isomerization pathway, leading to an increase in fluorescence quantum yield. nih.govresearchgate.net For instance, studies have shown that covalently binding Cy5 to a polyethylene (B3416737) glycol (PEG) polymer, which creates a more viscous local environment for the dye, results in a significant increase in fluorescence compared to the free dye in solution. researchgate.net Similarly, the fluorescence of Cy5 can be enhanced in viscous solutions or when bound within the structured environment of a protein. nih.gov The pH of the environment can also be a factor, although Cy5 dyes are generally stable over a broad pH range (3-10). aatbio.com This environmental sensitivity means that changes in protein conformation or binding events that alter the dye's local environment can be translated into a detectable change in fluorescence.

Photoconversion Mechanisms and Photoproduct Characterization in Research

Recent research has brought to light the phenomenon of Cyanine5 (Cy5) photoconverting to Cyanine3 (Cy3) upon photoexcitation, a process that can introduce artifacts in multicolor fluorescence imaging. acs.orgdicp.ac.cnnih.gov This transformation involves the formal excision of a two-carbon unit (C2H2) from the polymethine chain of the Cy5 molecule. acs.orgnih.gov Mechanistic studies have revealed that this process is not a simple intramolecular rearrangement but predominantly follows an intermolecular pathway. acs.orgdicp.ac.cnnih.gov

The key steps in the photoconversion mechanism are initiated by photoexcitation of the Cy5 dye, which leads to the generation of singlet oxygen. acs.orgacs.org This singlet oxygen then mediates the oxidative cleavage of the polymethine chain of Cy5. acs.orgdicp.ac.cnacs.org This cleavage results in the formation of various carbonyl products. acs.orgdicp.ac.cn These photooxidation products subsequently undergo a series of light-independent carbon-carbon bond cleavage and reconstitution events. acs.orgdicp.ac.cn Specifically, the process involves the cleavage of two- and one-carbon units from the initial carbonyl compounds to form intermediates. acs.org The condensation of these intermediates, a Fischer's aldehyde and a Fischer's base, ultimately leads to the formation of Cy3, which has a shorter polymethine chain than Cy5. acs.org

The identity of the fluorescent photoproduct has been unambiguously confirmed as Cy3 through various spectroscopic tools, including HPLC purification, high-resolution mass spectrometry (HRMS), and comparison of absorption and emission spectra with a Cy3 standard. acs.orgdicp.ac.cn Upon irradiation with a 642 nm laser, a solution of Cy5, which normally has a maximum fluorescence emission at 663 nm, shows an additional peak at 561 nm, characteristic of Cy3. acs.orgdicp.ac.cn

This photoconversion is not unique to Cy5 and has been observed in other cyanine dyes like Alexa Fluor 647 (AF647) and Cyanine5.5, where a similar deletion of a two-methine unit occurs, resulting in blueshifted photoproducts. acs.orgdicp.ac.cnnih.govacs.org The formation of these blueshifted species can complicate the interpretation of data in multicolor imaging experiments. acs.orgdicp.ac.cnnih.govacs.org

The efficiency of this photoconversion is dependent on the local concentration of the dye, further supporting the intermolecular pathway. acs.orgdicp.ac.cn For instance, the photoconversion ratio per Cy5 molecule was found to be significantly higher for DNA strands with two closely spaced Cy5 molecules compared to those with a single Cy5 label. acs.orgdicp.ac.cn

Table 1: Photoconversion Ratios of Cy5-labeled DNA

SamplePhotoconversion Ratio per Cy5 Molecule
Singly labeled dsDNA~0.024% acs.orgdicp.ac.cn
Dual-labeled dT20 DNA0.034% acs.orgdicp.ac.cn
Dual-labeled dT0 DNA0.044% acs.orgdicp.ac.cn

This table illustrates the influence of intermolecular distance on the efficiency of Cy5 to Cy3 photoconversion, with closer proximity leading to a higher conversion ratio.

The photostability of cyanine dyes like Cyanine5 is significantly influenced by their interaction with reactive oxygen species (ROS). nih.gov Photo-excitation of these fluorophores can generate ROS, which in turn can lead to the photobleaching or quenching of the dye's fluorescence. nih.gov The primary pathway for the photobleaching of many organic fluorophores involves photo-oxidation by ROS, such as singlet oxygen, which are often generated from reactions between molecular oxygen and the fluorophore's triplet state. nih.gov

The triplet state of Cy5 is a key intermediate in both photobleaching and blinking phenomena. nih.gov Covalently linking photostabilizing agents, such as cyclooctatetraene (B1213319) (COT), nitrobenzyl alcohol (NBA), and Trolox, to Cy5 has been shown to substantially reduce the rate of photobleaching and the frequency of transient dark states. nih.govnih.gov These protective agents function by quenching the triplet state of the fluorophore, thereby restoring it to the singlet ground state and reducing the probability of reactions that lead to fluorescence loss. nih.gov

For instance, Cy5 linked to COT (Cy5-COT) exhibits a significantly reduced triplet state lifetime due to intramolecular energy transfer quenching. nih.gov This rapid de-excitation of the triplet state minimizes the time available for the fluorophore to undergo degradative reactions with molecular oxygen. nih.gov In acetonitrile (B52724), the triplet state lifetime of Cy5 was reduced from approximately 22 µs in the absence of oxygen to 1.7 µs in its presence. nih.gov

While singlet oxygen is a known contributor to the photobleaching of cyanine dyes, studies have shown that at low concentrations in aqueous solutions, its contribution to Cy5 photobleaching is relatively minor. nih.gov However, Cy5 itself can generate singlet oxygen, as demonstrated by the increased fluorescence of singlet oxygen sensor green (SOSG) upon illumination of Cy5. nih.gov The rate of this singlet oxygen generation is significantly reduced when Cy5 is covalently linked to protective agents like COT, NBA, or Trolox. nih.gov This suggests that in aqueous solutions, these agents effectively quench the Cy5 triplet state, likely through an electron-transfer mechanism, which in turn reduces ROS generation. nih.gov

The oxidative cleavage of the cyanine polyene chain by ROS is a central mechanism in the development of some fluorescent probes. researchgate.net For example, the reaction of the conjugated structure of cyanine dyes with hypochlorite (B82951) (HOCl) can lead to the formation of a non-fluorescent oxindole, causing a decrease in fluorescence emission. researchgate.net This reactivity forms the basis for sensors that detect oxidative stress. researchgate.net

Chemical Mechanisms Underlying Sensor Response

The chemical reactivity of the polymethine chain in cyanine dyes is fundamental to their use as fluorescent sensors. nih.gov A key mechanism underlying the response of many Cyanine5-based sensors is the nucleophilic addition to the polyene chain. nih.govmdpi.commdpi.com This reaction disrupts the π-conjugated system of the chromophore, leading to significant changes in the dye's optical properties, such as a hypsochromic (blue) shift in the absorption spectrum and quenching or alteration of fluorescence. mdpi.commdpi.com

For instance, the interaction of a heptamethine cyanine dye with nucleophiles like cyanide (CN⁻), hydroxide (B78521) (OH⁻), and azide (N₃⁻) ions involves a nucleophilic attack on an iminium carbon of the dye. mdpi.com This addition disrupts the conjugation between the two nitrogen atoms of the indolenine rings, causing the absorption band to shift from the near-infrared region (e.g., 780 nm) to shorter wavelengths (e.g., 400-435 nm). mdpi.com The specific shift depends on the nucleophile. mdpi.com This principle is exploited in the design of colorimetric and fluorometric sensors for various analytes. nih.govmdpi.com

In the context of Cyanine5 azide, the azide group itself can act as a precursor for sensing applications. For example, aryl azide cyanines have been developed for the detection of hydrogen sulfide (B99878) (H₂S). nih.gov The analyte triggers a reaction that ultimately modifies the cyanine structure and its optical properties. nih.gov Similarly, the blinking phenomenon observed in single-molecule localization microscopy with pentamethine cyanines in the presence of thiols like β-mercaptoethanol (βME) is attributed to the reversible nucleophilic addition of the thiolate to the C2' position of the polymethine chain. nih.gov This addition forms a non-fluorescent thiol-cyanine adduct, and the subsequent dissociation restores the fluorescent cyanine. nih.gov

To quantify the interaction between a cyanine dye-based sensor and its target analyte, binding constant (Kₐ) and stoichiometry determinations are crucial. These parameters provide insight into the affinity and the molecular ratio of the binding event.

Binding constants are often determined through titration experiments, where the change in an optical property (absorbance or fluorescence) of the dye is monitored as a function of increasing analyte concentration. The resulting data can be analyzed using models like the Benesi-Hildebrand equation. mdpi.com For example, in a study of a heptamethine cyanine dye with azide ions in acetonitrile, UV-Vis titration revealed a binding constant of 1.14 × 10⁵ M⁻¹. mdpi.com A separate fluorescence titration for the same system yielded a binding constant of 2700 M⁻¹. mdpi.com Such studies demonstrate the strength of the interaction between the dye and the analyte.

Job's plot analysis is a common method to determine the stoichiometry of the dye-analyte complex. mdpi.com This involves measuring the optical response of solutions containing varying mole fractions of the dye and the analyte while keeping the total concentration constant. The maximum response typically corresponds to the stoichiometric ratio of the complex. For the interaction between the aforementioned heptamethine cyanine and azide, a Job's plot indicated a 1:1 stoichiometry. mdpi.com

In the context of biomolecular interactions, fluorescent indicator displacement (FID) assays are often employed. nih.gov In these assays, a cyanine dye can act as a fluorescent indicator that binds to a biological receptor like RNA or a protein. nih.gov The addition of a small molecule that competes for the same binding site displaces the cyanine dye, leading to a change in fluorescence. nih.gov The binding affinity of the small molecule can then be quantified. For example, cyanine dyes are known to have a high binding affinity for nucleic acids and proteins like bovine serum albumin (BSA), and their binding constants in these interactions have been determined using fluorescence titration methods. acs.org The stoichiometry of such interactions is often found to be 1:1. acs.org

Theoretical and Computational Approaches in Cyanine5 Azide Chloride Research

Molecular Dynamics Simulations of Dye-Biomolecule Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For Cyanine5 azide (B81097), MD simulations provide crucial insights into its dynamic behavior when conjugated to biomolecules such as proteins or nucleic acids. These simulations help elucidate how the local biomolecular environment influences the dye's conformation, orientation, and ultimately, its fluorescent properties. uni-duesseldorf.de

Research employing MD simulations has explored the behavior of cyanine (B1664457) dyes attached to complex biological structures like DNA Holliday junctions. rsc.org These studies reveal that the specific attachment point of the dye on the DNA scaffold significantly affects dye-DNA interactions, inter-dye separations, and the resulting orientation of the dye molecules. rsc.org For instance, simulations have shown that cyanine dimers attached to adjacent strands of a Holliday junction have different interaction profiles and spatial arrangements compared to those attached to transverse strands. rsc.org This level of structural detail is critical for designing DNA-based nanomaterials where precise control over dye aggregation and excitonic coupling is desired. rsc.org

Furthermore, MD simulations, in conjunction with spectroscopic studies, offer a detailed understanding of dye-protein interactions. uni-duesseldorf.de These computational models can predict the accessible conformational space for a dye linked to a protein, revealing how the protein's structure restricts the dye's rotational freedom. mdpi.com By simulating the system, researchers can identify specific amino acid residues that may interact with the dye, leading to phenomena like fluorescence quenching or enhancement. uni-duesseldorf.de This knowledge is vital for interpreting data from fluorescence-based assays, such as Förster Resonance Energy Transfer (FRET), where the orientation and mobility of the dye can impact the accuracy of distance measurements. mdpi.com

Quantum Chemical Calculations of Photophysical Properties of Cyanine5 Azide

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental for understanding the electronic structure and photophysical properties of fluorophores like Cyanine5 azide. nih.gov These methods allow for the calculation of key parameters such as absorption and emission wavelengths, molar absorption coefficients, and fluorescence quantum yields from first principles.

Theoretical studies on asymmetric cyanine dyes containing an azide functional group have utilized quantum chemical computations to explain their photochemical properties. rsc.org For example, calculations can model the molecule's geometry in its ground state (S0) and excited states (S1), and determine the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is directly related to the dye's absorption wavelength. rsc.org Such calculations have successfully predicted the absorption maxima of Cy5 derivatives, with results often falling within a very narrow margin of experimental values. nih.gov

Computational screening studies have systematically used DFT and TD-DFT to analyze how different substituents on the Cy5 core affect its electronic properties. nih.gov By calculating properties like the change in dipole moment upon excitation (Δd) and the Gibbs free energy of solvation (ΔGsolv), researchers can predict how modifications will alter the dye's solubility and its interactions with the surrounding medium. nih.gov These theoretical predictions are invaluable for designing dyes with specific spectral and physical characteristics. For example, a positive linear correlation has been found between the sum of experimentally derived Hammett constants (σp) of substituents and the calculated Δd values, providing a predictive tool for tuning the electronic properties of new Cy5 derivatives. nih.gov

Table 1: Calculated Photophysical and Electronic Properties of Substituted Cy5 Dyes This table presents data from a computational screening study using DFT and TD-DFT to evaluate the effect of various substituents on the properties of the Cy5 dye. ΔGsolv (water) indicates the Gibbs free energy of solvation in water, and Δd represents the change in the magnitude of the dipole moment between the ground and first excited state. Pristine Cy5 is the unsubstituted parent compound.

Substituent Pair (Position)Substituent TypeΔGsolv (water) (kcal/mol)Δd (Debye)
Pristine--43.22.5
NH2/NO2Donating-Withdrawing-52.26.5
OCH3/CNDonating-Withdrawing-50.84.8
OH/CHODonating-Withdrawing-53.24.2
F/FWithdrawing-Withdrawing-46.72.5
Cl/ClWithdrawing-Withdrawing-49.02.4
NH2/NH2Donating-Donating-51.21.8
OH/OHDonating-Donating-52.91.7

Data sourced from computational studies on substituted Cy5 dyes. nih.gov

Modeling of Reaction Kinetics in Bioorthogonal Systems Involving Cyanine5 Azide

Cyanine5 azide is primarily used in bioorthogonal chemistry, most notably in azide-alkyne cycloaddition reactions, often referred to as "click chemistry". snmjournals.orgnih.gov Computational modeling plays a significant role in understanding the mechanisms and predicting the reaction rates of these complex chemical transformations in biological environments. nih.gov

Bioorthogonal reactions must be rapid and highly selective to be effective in living systems. rsc.org The two main types of azide-alkyne cycloadditions are the copper(I)-catalyzed reaction (CuAAC) and the strain-promoted reaction (SPAAC), which is copper-free. rsc.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): DFT calculations have been instrumental in elucidating the stepwise mechanism of CuAAC. nih.gov While initial proposals suggested a mononuclear copper intermediate, kinetic studies and further calculations have provided evidence for a more complex dinuclear copper complex, which helps to explain the reaction's efficiency. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For in vivo applications, SPAAC is often preferred to avoid copper-induced cytotoxicity. rsc.org The reaction kinetics of SPAAC depend heavily on the structure of the strained alkyne. Computational studies have been used to predict the rate-enhancing effects of structural modifications, such as the fusion of aryl rings or the addition of fluorine atoms to the cyclooctyne (B158145) ring. nih.gov These theoretical predictions guide the design of cyclooctyne reagents that react faster with azides like Cyanine5 azide, enabling more efficient labeling at lower concentrations. rsc.org

Kinetic studies, supported by modeling, have quantified the reaction rates for various bioorthogonal systems. The rates can vary by several orders of magnitude depending on the specific reactants used. For example, the inverse-electron-demand Diels-Alder (IEDDA) reaction is among the fastest known bioorthogonal reactions, while Staudinger ligations are considerably slower. rsc.orgacs.org SPAAC reactions have rates that are generally slower than CuAAC but can be significantly enhanced through rational computational design of the alkyne component. rsc.orgrsc.org

Table 2: Comparison of Second-Order Rate Constants for Common Bioorthogonal Reactions This table compares the typical reaction kinetics of major bioorthogonal reaction types. The rate constant (k) indicates the speed of the reaction, with higher values signifying faster kinetics.

Bioorthogonal ReactionTypical ReactantsRate Constant (k) (M⁻¹s⁻¹)
Staudinger LigationAzide + Phosphine~0.001
CuAAC (Click Chemistry)Azide + Terminal Alkyne1 - 100
SPAACAzide + Strained Alkyne (e.g., DIFO, BCN)0.1 - 1.0
IEDDATetrazine + Strained Alkene/Alkyne1 - 10⁶

Data compiled from reviews on bioorthogonal chemistry kinetics. rsc.orgacs.org

Computational Design of Novel Cyanine5 Azide Derivatives with Enhanced Research Properties

A key application of theoretical chemistry in this field is the in silico design of novel Cyanine5 azide derivatives with superior properties. By using computational methods, scientists can screen potential molecular structures and predict their characteristics before undertaking costly and time-consuming synthesis. nih.govnih.gov

The goals of computational design often include:

Tuning Photophysical Properties: As discussed previously, quantum chemical calculations can predict how substituents will affect the absorption and emission spectra. nih.gov This allows for the design of dyes that are optimally excited by common laser lines or that have larger Stokes shifts to improve signal-to-noise ratios in imaging. rsc.org

Improving Solubility and Reducing Aggregation: Cy5 dyes are known to have limited solubility in aqueous buffers and a tendency to aggregate, which can quench fluorescence. nih.gov Computational models can predict the Gibbs free energy of solvation (ΔGsolv), allowing researchers to screen for substituents (e.g., PEG chains) that increase hydrophilicity and improve performance in biological media. nih.govacs.org

Enhancing Fluorogenicity: A highly desirable trait is fluorogenicity, where a dye is non-fluorescent until it reacts with its target. Computational analysis can guide the rational design of such probes. acs.org For example, by modeling the thermodynamics of ring-opening and ring-closing reactions in polymethine dyes, researchers can design Cy5 derivatives that exist in a non-fluorescent closed state and become brightly fluorescent only upon binding to a target protein or undergoing a bioorthogonal reaction. nih.gov

Optimizing for Specific Applications: Theoretical studies can help modify Cy5 to enhance its ability to engage in excitonic coupling when assembled on DNA scaffolds, which is relevant for developing light-harvesting devices. nih.govacs.org By altering hydrophobicity and the electronic character of substituents, the dye's interactions can be precisely controlled. acs.org

This rational design process, which combines theoretical predictions with targeted synthesis, accelerates the development of next-generation fluorescent probes. acs.orgacs.org It enables the creation of Cyanine5 azide derivatives tailored for specific advanced applications, from high-resolution cellular imaging to the construction of molecular-scale electronics. nih.govnih.gov

Emerging Research Frontiers and Future Directions

Development of Next-Generation Fluorogenic Probes Based on Cyanine5 Azide (B81097)

The development of fluorogenic probes—molecules that exhibit a significant increase in fluorescence upon reacting with their target—is a key area of research. These probes are highly advantageous for live-cell imaging as they minimize background fluorescence from unreacted molecules, eliminating the need for wash steps.

One promising strategy involves the use of environmentally sensitive fluorophores, such as fluorescent molecular rotors (FMRs), which can be engineered to have cyanine-like properties. nih.gov By modulating the electron-donor strength in hemicyanine structures, researchers can achieve intense, cyanine-like absorption while maintaining high sensitivity to environmental viscosity. nih.gov This approach allows for the creation of bright, fluorogenic probes that "turn on" in the viscous environment of a target protein or organelle. nih.gov

Another approach focuses on creating probes that are activated by specific enzymatic activities. For instance, a novel probe, Cy5-NO2, was designed to detect bacterial nitroreductase (NTR) activity. In its native state, the probe's fluorescence is quenched; however, upon enzymatic reduction of the nitro group to an amino group, it exhibits a 30-fold fluorescence enhancement. nih.gov This "turn-on" mechanism is attributed to a shift from charge-transfer quenching to local excitation. nih.gov Such enzyme-activatable probes based on the Cy5 scaffold hold significant promise for the specific detection of biomarkers in clinical diagnostics and microbial imaging. nih.govbiorxiv.org The rational design of these probes is often guided by computational analyses to predict structures that will undergo a dramatic fluorescence enhancement upon reaction. nih.gov

Probe Design StrategyActivation MechanismKey AdvantageExample
Viscosity-Sensitive Molecular RotorsIncreased fluorescence in viscous environments (e.g., when bound to a target protein). nih.govHigh-contrast, wash-free imaging of protein labeling. nih.govHemicyanine-based HaloTag probes. nih.gov
Enzyme-Activatable ProbesEnzymatic reaction (e.g., reduction) removes a quenching group, restoring fluorescence. nih.govSpecific detection of enzymatic activity and biomarkers. nih.govCy5-NO2 for bacterial nitroreductase detection. nih.gov
Computationally-Guided DesignReaction (e.g., triazole formation) alters electronic properties to reduce photoinduced electron transfer. nih.govRational creation of probes with tailored spectral properties. nih.govAzidofluoresceins. nih.gov

Strategies for Enhanced Photostability and Quantum Yield in Research Probes

A significant limitation of many fluorophores, including cyanine (B1664457) dyes, is photobleaching—the light-induced chemical destruction that leads to a loss of fluorescence. Enhancing the photostability and quantum yield (the efficiency of converting absorbed light into emitted fluorescence) of Cy5-based probes is critical for demanding applications like single-molecule imaging and long-term tracking.

One effective strategy is the direct conjugation of the fluorophore to triplet-state quenchers (TSQs), such as cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), or Trolox. nih.gov These molecules act to reduce fluorophore blinking and photobleaching by de-exciting the reactive triplet state. nih.gov Direct covalent attachment of a TSQ to a Cy5 molecule has been shown to dramatically enhance photostability compared to simply adding the quenchers to the surrounding solution. nih.gov This approach maintains the native spectral characteristics of the Cy5 dye while increasing its robustness. nih.gov

Another innovative strategy involves molecularly engineering the cyanine scaffold itself. By introducing an electron-withdrawing group at the meso-position of a thio-pentamethine cyanine dye, researchers have been able to dramatically reduce the energy gap between the singlet and triplet states (ΔEst). nih.gov This modification significantly speeds up the intersystem crossing (ISC) process, leading to a remarkably high singlet oxygen quantum yield, reaching up to 99% in some cases. nih.gov While initially developed for photodynamic therapy, this principle of tuning the electronic properties of the dye can be adapted to create more photostable and efficient fluorescent probes for imaging applications.

StrategyMechanism of ActionObserved OutcomeReference Compound(s)
Covalent TSQ ConjugationQuenches the reactive triplet state of the fluorophore, preventing photobleaching pathways. nih.govSubstantially increased photostability and higher fluorescence intensity. nih.govCy5-COT, Cy5-NBA, Cy5-Trolox. nih.gov
Molecular Scaffold EngineeringReduces the singlet-triplet energy gap (ΔEst), enhancing intersystem crossing. nih.govProlonged triplet state lifetime and improved singlet oxygen quantum yield. nih.govThio-pentamethine cyanine dye (TCy5). nih.gov
Surface Defect PassivationReduces non-radiative recombination processes by passivating surface vacancies. scispace.comEnhanced photoluminescence quantum yield (PLQY). scispace.comPerovskite Quantum Dots (principle applicable). scispace.com

Expansion of Bioorthogonal Labeling Repertoire for Cyanine5 Azide Conjugates

The power of Cyanine5 azide lies in its ability to participate in bioorthogonal "click chemistry" reactions, most notably the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the specific labeling of biomolecules that have been metabolically or genetically engineered to carry a complementary alkyne group. wiley.com A major frontier in this field is the expansion of the bioorthogonal toolkit to enable more complex experimental designs, such as multi-target labeling. lumiprobe.com

Researchers are actively developing and identifying sets of mutually orthogonal reactions that can be performed simultaneously within the same biological system without cross-reactivity. researchgate.net For example, the popular SPAAC reaction used for Cy5 azide can be used in tandem with other bioorthogonal reactions like the tetrazine-trans-cyclooctene (Tz-TCO) ligation or aldehyde/ketone condensations. lumiprobe.comresearchgate.net This allows for the simultaneous attachment of different probes to different targets. One recent study demonstrated a successful triple bioorthogonal conjugation, showcasing the potential for highly multiplexed labeling experiments. researchgate.net

The development of new reactive handles beyond the standard azide and alkyne is also an active area of research. lumiprobe.com The goal is to create a diverse portfolio of bioorthogonal chemistries with a range of reaction rates and features, allowing researchers to choose the best-fit reaction for a specific application. wiley.com This expansion of the labeling repertoire will enable increasingly sophisticated studies of molecular interactions and dynamics within living cells and organisms. chemrxiv.org

Advanced Multiplexed Imaging Strategies Incorporating Cyanine5 Azide

Multiplexed imaging, the simultaneous visualization of multiple molecular targets, is a transformative strategy for understanding complex biological systems. nih.gov Cyanine5 azide is well-suited for such strategies due to its bright fluorescence in the far-red region of the spectrum, which helps to minimize spectral overlap with other fluorophores and reduce cellular autofluorescence.

Advanced techniques like multiplexed RNA fluorescent in situ hybridization (FISH) allow for the visualization of numerous different RNA species within a single cell, providing unprecedented resolution of gene expression dynamics. nih.gov In such experiments, different RNA probes can be labeled with distinct fluorophores, including Cy5 azide conjugates, enabling the simultaneous mapping of their spatial distribution.

Furthermore, multiplexed imaging is moving beyond simply using different colors. Strategies such as combining different imaging modalities (e.g., fluorescence imaging with PET or MRI) or employing fluorescent lifetime imaging (FLIM) are adding new dimensions to the data. nih.govthermofisher.com In FLIM, the decay rate of fluorescence, rather than its color, is used as a distinguishing characteristic, allowing for an additional layer of multiplexing. The incorporation of Cy5 azide into these advanced, multi-parameter imaging workflows is crucial for enhancing diagnostic accuracy and providing a more comprehensive understanding of the intricate molecular interactions that define cellular function and disease. nih.govthermofisher.com

Integration with Optogenetic and Photocaging Technologies in Research

The convergence of bioorthogonal chemistry with optogenetics and photocaging technologies represents a powerful frontier for exerting precise spatiotemporal control over biological processes. Optogenetics uses light to control the activity of genetically modified proteins (e.g., ion channels), while photocaging involves using light to "uncage" or release a bioactive molecule from an inert precursor.

The specificity of the azide-alkyne click reaction allows Cy5 azide to be used to label biomolecules without interfering with light-sensitive components of an optogenetic system. nih.govnih.gov For example, a researcher could use an optogenetic tool to activate a specific signaling pathway with one wavelength of light, while simultaneously using Cy5 azide (excited by a different wavelength) to track the localization of a protein involved in that pathway. plos.org This combination allows for both perturbation and visualization within the same experiment. nih.gov

Interestingly, the cyanine scaffold itself is being harnessed for photocaging applications. The photooxidative process that normally leads to photobleaching can be repurposed as a light-triggered "uncaging" mechanism. nih.gov By attaching a bioactive molecule to the cyanine dye, it can be released upon irradiation with near-infrared (NIR) light, which offers the advantage of deeper tissue penetration. nih.gov This opens the door to developing Cy5-based probes that not only report on a biological target but can also be used to release a therapeutic agent or signaling molecule at a specific time and location with a pulse of light.

Novel Applications in Systems Biology and Multi-Omics Research

Systems biology and multi-omics approaches aim to develop a comprehensive, holistic understanding of biological systems by integrating large datasets from genomics, transcriptomics, proteomics, and metabolomics. These fields rely on high-throughput technologies that can catalog and quantify thousands of molecules simultaneously.

Specific labeling with probes like Cyanine5 azide is a critical tool in this endeavor. For example, in proteomics, metabolic labeling with an azide-containing amino acid allows for the subsequent tagging of all newly synthesized proteins with Cy5 azide. chemrxiv.org This enables the global visualization and quantification of protein synthesis under different conditions, providing a dynamic view of the proteome. Similarly, azide-modified sugars can be used to label glycans, or azide-modified nucleosides can be incorporated into newly synthesized DNA or RNA, allowing these crucial biomolecules to be imaged and analyzed on a system-wide scale. chemrxiv.org

The integration of these specific labeling techniques with high-resolution imaging and sequencing provides the spatially and temporally resolved data necessary for constructing accurate models of cellular networks. As multi-omics research continues to grow, the demand for versatile and specific probes like Cy5 azide will increase, enabling researchers to connect molecular changes to cellular functions and disease states.

Automation and High-Throughput Screening Methodologies in Cyanine5 Azide-Based Research

The discovery of new drugs and the functional annotation of genes often rely on high-throughput screening (HTS), where thousands to millions of compounds or genetic perturbations are tested for their effect on a specific biological process. Automation is key to the feasibility of HTS, with robotic systems for liquid handling, plate management, and data acquisition enabling the rapid and reproducible execution of complex assays. plos.org

Fluorescence-based assays are a mainstay of HTS due to their high sensitivity and adaptability to automated platforms. Cyanine5 azide is ideally suited for this environment. For example, a cell-based HTS assay could be designed where the interaction between two proteins, one labeled with an alkyne and the other with an azide, brings a Cy5 molecule into proximity with a quencher, resulting in a change in fluorescence. This signal can be rapidly read by automated plate readers or high-content imaging systems. plos.org

The combination of bioorthogonal labeling with Cy5 azide and automated HTS platforms allows researchers to screen vast libraries for compounds that disrupt specific molecular interactions or cellular processes. Furthermore, miniaturization and the automation of the synthesis process itself, where chemical libraries are synthesized on-the-fly in microplates and immediately screened, represent the next wave of innovation. This approach accelerates the discovery process, reduces costs, and allows for the rapid identification of new chemical tools and therapeutic leads.

Q & A

Q. What solvents are optimal for dissolving Cyanine5 azide (chloride), and how do solvent choices impact experimental outcomes?

Cyanine5 azide is typically provided as a dry powder and requires dissolution in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Solvent selection depends on the biological system: DMSO is preferred for cell-based assays due to its membrane permeability, but concentrations >1% (v/v) may induce cytotoxicity. For in vitro protein labeling, DMF is advantageous due to its lower reactivity with thiol groups. Pre-testing solvent compatibility with the target sample (e.g., lipid membranes, live cells) is critical to avoid artifacts .

Q. How should Cyanine5 azide (chloride) be stored to maintain stability, and what quality control metrics are essential?

Store the compound at −20°C in anhydrous, light-protected conditions to prevent hydrolysis of the azide group and photobleaching of the cyanine dye. Quality control includes verifying azide functionality via IR spectroscopy (peaks at ~2100 cm⁻¹ for N₃) and assessing dye purity through HPLC (retention time consistency) and absorbance spectra (peak at ~650 nm). Batch-to-batch variability in azide loading (µmol/g) must be quantified using UV-Vis calibration curves .

Q. What are the primary experimental controls required when using Cyanine5 azide in click chemistry reactions?

Include (i) a no-azide control (replace Cyanine5 azide with an inert solvent) to confirm reaction specificity, (ii) a no-catalyst control (omit Cu(I)) to validate copper-dependent cycloaddition, and (iii) a competition control (excess non-fluorescent azide) to assess labeling efficiency. These controls differentiate specific labeling from non-specific adsorption or autofluorescence .

Advanced Research Questions

Q. How can researchers optimize Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to minimize dye aggregation and improve signal-to-noise ratios?

Aggregation of Cyanine5 can be mitigated by:

  • Ligand selection : Use tris-hydroxypropyltriazolylamine (THPTA) or bathophenanthroline disulfonate (BPS) to stabilize Cu(I) and reduce oxidative quenching of the fluorophore .
  • Reaction buffer : Include 1-5% (w/v) BSA or 0.1% Tween-20 to prevent hydrophobic interactions.
  • Stoichiometry : Maintain a 1:1.2 molar ratio of azide:alkyne to avoid excess unreacted dye interfering with imaging .

Q. What analytical methods resolve contradictions in Cyanine5 azide labeling efficiency across different biological systems?

Discrepancies may arise from variable cellular uptake, competing endogenous reactions (e.g., glutathione reducing azides), or microenvironmental pH affecting Cu(I) stability. To address this:

  • Perform flow cytometry with internal standards (e.g., calibration beads) to normalize fluorescence intensity.
  • Use LC-MS/MS to quantify triazole product formation directly, bypassing optical artifacts.
  • Conduct kinetic assays (time-resolved fluorescence) to compare reaction rates in vitro vs. in situ .

Q. How should researchers design experiments to distinguish between specific labeling and non-specific binding in super-resolution microscopy?

  • Dual-labeling : Co-stain with a spectrally distinct marker (e.g., Alexa Fluor 488) targeting the same biomolecule. Spatial colocalization (Pearson’s coefficient >0.8) confirms specificity.
  • Quencher pairing : Incorporate a dark quencher-azide to suppress non-targeted Cyanine5 signals via Förster resonance energy transfer (FRET).
  • Single-molecule tracking : Analyze blinking kinetics; nonspecific binding exhibits shorter dwell times compared to covalent triazole adducts .

Methodological Considerations from Literature

  • Click chemistry reproducibility : Detailed protocols for CuAAC reaction optimization, including catalyst preparation (e.g., sodium ascorbate reducing Cu(II) to Cu(I)), are provided in foundational studies .
  • Data validation : Cross-reference fluorescence data with orthogonal techniques (e.g., immunoblotting or Raman spectroscopy) to confirm labeling specificity .
  • Ethical reporting : Disclose batch-specific QC data (e.g., azide purity, solvent residuals) to enable replication .

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